2-Bromo-2-methyl-1-morpholinopropan-1-one
Description
BenchChem offers high-quality 2-Bromo-2-methyl-1-morpholinopropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-methyl-1-morpholinopropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-2-methyl-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNTXYFLZHGRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548903 | |
| Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13887-51-9 | |
| Record name | 2-Bromo-2-methyl-1-(4-morpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
stability and storage conditions for 2-Bromo-2-methyl-1-morpholinopropan-1-one
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-2-methyl-1-morpholinopropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
2-Bromo-2-methyl-1-morpholinopropan-1-one is a synthetic organic compound featuring two key functional groups: an α-bromo ketone and a morpholine ring. While specific literature on the stability of this exact molecule is not extensively available, a comprehensive understanding of its chemical behavior can be derived from the well-documented properties of these constituent moieties. This guide provides a detailed analysis of the factors influencing the stability of 2-Bromo-2-methyl-1-morpholinopropan-1-one and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
The presence of the α-bromo ketone group suggests its utility as a versatile synthetic intermediate, particularly in reactions where the bromine atom can act as a leaving group or facilitate further functionalization. The morpholine component can influence the compound's solubility, polarity, and biological activity.
Structural Analysis and Inherent Reactivity
To appreciate the stability and storage requirements of 2-Bromo-2-methyl-1-morpholinopropan-1-one, it is crucial to examine its structure. The molecule's reactivity is primarily dictated by the electrophilic carbon of the carbonyl group, the lability of the carbon-bromine bond, and the basicity of the nitrogen atom in the morpholine ring.
Caption: Molecular structure of 2-Bromo-2-methyl-1-morpholinopropan-1-one.
Factors Influencing Stability and Potential Degradation Pathways
The stability of 2-Bromo-2-methyl-1-morpholinopropan-1-one is influenced by several environmental factors, including temperature, light, and moisture. The primary modes of degradation are anticipated to be through pathways involving the α-bromo ketone and, to a lesser extent, the morpholine ring.
The α-Bromo Ketone Moiety: The Primary Locus of Instability
The α-bromo ketone functional group is known to be reactive and susceptible to degradation under various conditions.
-
Photolytic Degradation : α-bromo ketones can be sensitive to light.[1] Exposure to ultraviolet or visible light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical intermediates.[1] This can trigger a cascade of decomposition reactions, resulting in a loss of purity and the formation of colored byproducts.[1]
-
Thermal Decomposition : Elevated temperatures can promote the elimination of hydrogen bromide (HBr), especially if trace amounts of moisture or other impurities are present.[1] The liberated HBr is corrosive and can catalyze further degradation of the compound, often leading to a noticeable discoloration (yellowing or browning).[1]
-
Hydrolysis and Nucleophilic Substitution : The bromine atom in the α-position to a carbonyl group is susceptible to nucleophilic substitution. Water can act as a nucleophile, leading to hydrolysis and the formation of the corresponding α-hydroxy ketone. Other nucleophiles, including amines and alcohols, can also displace the bromide.
-
Base-Mediated Degradation : α-bromo ketones are particularly sensitive to basic conditions. The presence of a base can lead to dehydrobromination, resulting in the formation of an α,β-unsaturated ketone.[2][3][4] This is a common and often facile reaction for this class of compounds.
The Morpholine Ring: Generally Stable with Specific Vulnerabilities
The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group.
-
General Stability : Morpholine itself is a relatively stable compound. It is used in industrial applications, such as in steam boiler systems for corrosion prevention, where it can withstand high temperatures and pressures, particularly in the absence of oxygen.[5]
-
Potential Degradation : While generally stable, the carbon-nitrogen bonds in the morpholine ring can be cleaved under certain conditions, such as through microbial degradation.[6][7][8] This suggests that while chemically robust, the ring is not entirely inert.
Predicted Degradation Pathways for 2-Bromo-2-methyl-1-morpholinopropan-1-one
Based on the reactivity of its functional groups, the following degradation pathways are most probable for 2-Bromo-2-methyl-1-morpholinopropan-1-one:
-
Dehydrobromination : In the presence of basic impurities or surfaces, the compound can eliminate HBr to form 2-methyl-1-morpholinoprop-1-en-1-one.
-
Hydrolysis : Reaction with water can lead to the substitution of the bromine atom with a hydroxyl group, yielding 2-hydroxy-2-methyl-1-morpholinopropan-1-one.
-
Photodegradation : Exposure to light can cause the homolytic cleavage of the C-Br bond, initiating radical-mediated decomposition.
Caption: Potential degradation pathways of 2-Bromo-2-methyl-1-morpholinopropan-1-one.
Recommended Storage and Handling Protocols
To maintain the purity and stability of 2-Bromo-2-methyl-1-morpholinopropan-1-one, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of thermal, photolytic, and hydrolytic degradation.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions.[1] |
| Light | Store in the dark or in an amber, light-blocking container. | To prevent photolytic cleavage of the carbon-bromine bond.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed container with a PTFE-lined cap. | To prevent moisture ingress and leakage.[1][9] |
| Purity | The compound is a solid with a purity of 97%.[10] |
Experimental Workflow: Handling and Preparation of Solutions
Adherence to a strict handling protocol is essential to prevent the degradation of 2-Bromo-2-methyl-1-morpholinopropan-1-one during experimental use.
Objective : To accurately weigh and dissolve the compound while minimizing exposure to deleterious conditions.
Materials :
-
2-Bromo-2-methyl-1-morpholinopropan-1-one (stored as recommended)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF)
-
Inert gas source (argon or nitrogen)
-
Dry glassware (oven-dried or flame-dried)
-
Analytical balance
-
Spatula
-
Syringes and needles
Protocol :
-
Preparation :
-
Allow the container of 2-Bromo-2-methyl-1-morpholinopropan-1-one to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Purge all glassware with an inert gas.
-
-
Weighing :
-
Briefly remove the cap in a fume hood and quickly weigh the desired amount of the solid into a tared, dry vial.
-
Minimize the time the container is open to the atmosphere.
-
Recap the main container tightly, purge with inert gas, and return to refrigerated storage.
-
-
Dissolution :
-
Add the anhydrous solvent to the vial containing the weighed solid using a dry syringe.
-
Cap the vial and sonicate or vortex if necessary to fully dissolve the compound.
-
If the solution is to be stored, even for a short period, it should be kept under an inert atmosphere and protected from light.
-
Troubleshooting: Signs of Degradation
-
Discoloration : The appearance of a yellow or brown tint in the solid or in solution is a common indicator of decomposition, likely due to the liberation of HBr.[1]
-
Inconsistent Experimental Results : Poor reproducibility in reactions involving this reagent may be a sign of degradation and reduced purity.
If degradation is suspected, it is advisable to acquire a fresh batch of the compound and strictly adhere to the recommended storage and handling procedures.
Conclusion
While 2-Bromo-2-methyl-1-morpholinopropan-1-one is a potentially valuable synthetic building block, its stability is intrinsically linked to the reactive nature of the α-bromo ketone functionality. By controlling the storage environment, particularly with respect to temperature, light, and moisture, and by employing careful handling techniques, researchers can ensure the integrity of this compound for their scientific endeavors.
References
-
Breckland Scientific Supplies Ltd. (2023-01-12). 2-Bromo-2-Methylpropane - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (Date not available). 2-BROMO-2-METHYL- PROPANE HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. (Date not available). 2-Bromo-2-methylpropan-1-ol. Retrieved from [Link]
-
Acros Organics. (Date not available). Material Safety Data Sheet - 2-Bromo-2-methylpropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2021-07-31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025-03-09). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Poupin, P., et al. (Date not available). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (2014-01-28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025-08-06). The microbial degradation of morpholine. Retrieved from [Link]
-
PubMed Central. (Date not available). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018-05-05). Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]
-
PMC - NIH. (Date not available). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Wikipedia. (Date not available). α-Halo ketone. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (Date not available). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (2019-05-29). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives. Macromolecules. Retrieved from [Link]
-
Wikipedia. (Date not available). Morpholine. Retrieved from [Link]
-
Fiveable. (Date not available). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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- 4. fiveable.me [fiveable.me]
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- 8. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. fluorochem.co.uk [fluorochem.co.uk]
2-Bromo-2-methyl-1-morpholinopropan-1-one: Technical Safety & Handling Guide
The following technical guide details the safety, handling, and application of 2-Bromo-2-methyl-1-morpholinopropan-1-one , a specialized initiator used in controlled radical polymerization and organic synthesis.
Executive Summary
2-Bromo-2-methyl-1-morpholinopropan-1-one (CAS: 13887-51-9 ) is a tertiary
From a safety perspective, this compound is an alkylating agent and a corrosive . Unlike simple ketones, the
Chemical Architecture & Reactivity
2.1 Structure-Activity Relationship (SAR)
The molecule consists of a morpholine ring acylated by 2-bromo-2-methylpropanoic acid (
-
Tertiary Amide: Provides hydrolytic stability relative to esters, but can still hydrolyze under strong acidic/basic conditions.
-
Tertiary Alkyl Bromide (C-Br): The Carbon-Bromine bond is the site of reactivity.[1] It is a tertiary center, making it an excellent radical source for ATRP (stabilized by the adjacent carbonyl and methyl groups) but sterically hindered for SN2 substitution.
-
Electrophilicity: Despite steric hindrance, the electron-withdrawing carbonyl group activates the C-Br bond, rendering it corrosive to soft tissues.[1]
| Property | Data |
| IUPAC Name | 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one |
| CAS Number | 13887-51-9 |
| Molecular Formula | C |
| Molecular Weight | 236.11 g/mol |
| Appearance | White to off-white solid (low melting point) or viscous liquid |
| Solubility | Soluble in organic solvents (DCM, THF, DMSO); limited water solubility |
Comprehensive Hazard Assessment (GHS)
This assessment aligns with the Globally Harmonized System (GHS) .[2] Note that as a specialized research chemical, data is often extrapolated from the structural class (
3.1 GHS Classification [1][3]
-
Signal Word: DANGER
-
Hazard Pictograms:
- (Corrosion)
- (Harmful)
3.2 Hazard Statements (H-Codes)
| Code | Hazard Statement | Mechanistic Insight |
| H314 | Causes severe skin burns and eye damage. | The |
| H302 | Harmful if swallowed. | Systemic toxicity upon ingestion due to alkylation of gastric mucosa and systemic absorption. |
| H317 | May cause an allergic skin reaction. | (Potential) Alkylating agents are frequent sensitizers (haptens). |
3.3 Precautionary Statements (Selected)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4]
Operational Safety & Risk Mitigation
4.1 Engineering Controls
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood .
-
Atmosphere: Handle under inert gas (Nitrogen or Argon) when possible to prevent hydrolysis (formation of HBr) and degradation.
4.2 Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving is required.[1]
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Change outer gloves immediately upon splash contact.
-
-
Eye Protection: Chemical splash goggles. Face shield recommended if handling >5g quantities.
-
Body Protection: Lab coat (buttoned) + chemical-resistant apron if handling liquid solutions.[1]
4.3 Emergency Response Workflow
The following diagram outlines the critical decision paths for exposure incidents.
Figure 1: Emergency response decision tree for exposure to corrosive
Synthesis & Application Protocols
5.1 Synthesis Protocol
Objective: Synthesize 2-Bromo-2-methyl-1-morpholinopropan-1-one from 2-bromoisobutyryl bromide.
Reagents:
-
Morpholine (Nucleophile & Base)
-
Triethylamine (Auxiliary Base - optional if excess morpholine is used)[1]
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add a magnetic stir bar.[7][8] Purge with Argon.
-
Solvent: Add anhydrous DCM (50 mL) and Morpholine (1.0 equiv). Cool to 0°C in an ice bath.
-
Addition: Add Triethylamine (1.1 equiv) to scavenge the HBr byproduct.
-
Reaction: Dropwise add 2-Bromoisobutyryl bromide (1.0 equiv) diluted in DCM over 30 minutes. Caution: Exothermic.[1]
-
Workup: Allow to warm to Room Temperature (RT) and stir for 3 hours. Filter off the precipitated ammonium salts. Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO
, then Brine. -
Purification: Dry over MgSO
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or use column chromatography if oil.
5.2 Mechanism of Action (Synthesis & ATRP)
The diagram below illustrates the synthesis of the initiator and its subsequent activation in ATRP.
Figure 2: Synthesis pathway and ATRP initiation mechanism.[1]
Storage & Disposal
-
Storage: Store in a tightly closed container at 2–8°C (refrigerated). The compound is potentially light-sensitive; use amber glass.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Disposal:
-
Do not dispose of in general trash or down the drain.
-
Collect in a dedicated "Halogenated Organic Waste" container.
-
Neutralize glassware with a dilute base (KOH/EtOH bath) to destroy residual alkylating agent before washing.
-
References
-
Matyjaszewski, K., & Xia, J. (2001).[8] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Contextual grounding for ATRP mechanism).
-
LookChem. (n.d.). 2-Bromoisobutyryl bromide Safety and Downstream Products. Retrieved February 10, 2026, from [Link]
Sources
- 1. 13887-51-9|2-Bromo-2-methyl-1-morpholinopropan-1-one|BLD Pharm [bldpharm.com]
- 2. nehemiahmfg.com [nehemiahmfg.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. airgas.com [airgas.com]
- 5. 2-Bromo-2-methylpropanamide synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
synthesis from alpha-bromoisobutyryl bromide and morpholine
An In-depth Technical Guide to the Synthesis and Application of 2-Bromo-2-methyl-1-morpholinopropan-1-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of 2-bromo-2-methyl-1-morpholinopropan-1-one, a crucial initiator in the field of controlled radical polymerization. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the reaction mechanism, provides a field-proven experimental protocol, outlines critical safety procedures, and discusses the compound's primary application in Atom Transfer Radical Polymerization (ATRP).
Introduction: The Significance of a Versatile ATRP Initiator
The synthesis of well-defined polymers with controlled molecular weight, low polydispersity, and complex architectures is a cornerstone of modern materials science and nanomedicine.[1][2] Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled radical polymerization technique to achieve these goals.[3][4] The success of an ATRP reaction is critically dependent on the choice of the initiator, as it dictates the number of growing polymer chains and introduces functionality at the polymer's chain end.[4][][6]
The target molecule of this guide, 2-bromo-2-methyl-1-morpholinopropan-1-one, is a tertiary alkyl halide amide that serves as a highly efficient initiator for the ATRP of numerous monomers, including styrenes, acrylates, and methacrylates.[4] Its structure combines the stability of an amide with a reactive tertiary bromide, which facilitates rapid and quantitative initiation, a prerequisite for achieving narrow molecular weight distributions in the resulting polymers. This guide offers a detailed exploration of its synthesis from α-bromoisobutyryl bromide and morpholine, providing the necessary insights for its successful preparation and application.
Reaction Overview and Mechanism
The synthesis is a classic example of a nucleophilic acyl substitution reaction. Morpholine, a secondary amine, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl bromide, α-bromoisobutyryl bromide.
Overall Reaction
The reaction proceeds by substituting the acyl bromide of the starting material with the morpholine nucleophile. An additional equivalent of morpholine or a non-nucleophilic base is required to neutralize the hydrogen bromide (HBr) generated during the reaction.
Caption: Overall synthesis of the ATRP initiator.
Detailed Reaction Mechanism
The mechanism involves a two-step addition-elimination process, followed by an acid-base reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of α-bromoisobutyryl bromide. This is the rate-determining step.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the better leaving group, the bromide ion, from the acyl carbon.
-
Deprotonation: A second molecule of morpholine (or another added base like triethylamine) acts as a Brønsted-Lowry base, abstracting the proton from the now positively charged morpholinium nitrogen to yield the final neutral amide product and morpholine hydrobromide.
Caption: Logical flow of the reaction mechanism.
Field-Validated Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for critical procedures.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |
| α-Bromoisobutyryl bromide | C₄H₆Br₂O | 229.90 | Lachrymator, corrosive, moisture-sensitive.[7][8][9] |
| Morpholine | C₄H₉NO | 87.12 | Corrosive, flammable. Use freshly distilled. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Non-nucleophilic base. Use freshly distilled. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous grade. |
| Saturated NaHCO₃ solution | - | - | For aqueous workup. |
| Brine (Saturated NaCl) | - | - | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent. |
Equipment
-
Three-neck round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the reaction flask, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). The use of triethylamine as a non-nucleophilic base is crucial as it efficiently scavenges the HBr byproduct without competing in the primary reaction.
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath. This is critical to control the highly exothermic nature of the acylation reaction and prevent side reactions.
-
Addition of Acyl Bromide: Prepare a solution of α-bromoisobutyryl bromide (1.05 eq) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the cooled, stirring morpholine solution over 30-45 minutes. A white precipitate of triethylammonium bromide will form. The slow, dropwise addition is essential to maintain temperature control.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it stir at room temperature for 3-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Aqueous Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and brine (to reduce the solubility of organic material in the aqueous layer).
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically a yellow to light brown oil or solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Critical Safety and Handling Precautions
Adherence to safety protocols is paramount when handling the reagents involved in this synthesis.
-
α-Bromoisobutyryl Bromide: This compound is highly corrosive, a potent lachrymator (causes tearing), and reacts violently with water.[10][11][12] It must be handled exclusively in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate gloves (e.g., nitrile), is mandatory.[10] It is sensitive to moisture and should be stored under an inert atmosphere.[11][12]
-
Morpholine: Morpholine is corrosive and can cause severe skin burns and eye damage. It should be handled with appropriate PPE in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood to avoid inhalation.
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11] Ensure safety showers and eyewash stations are accessible.
Product Characterization
Confirming the identity and purity of the synthesized 2-bromo-2-methyl-1-morpholinopropan-1-one is essential before its use in subsequent applications.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the two equivalent methyl groups as a singlet, and distinct signals for the two sets of methylene protons on the morpholine ring.
-
¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (amide), the quaternary carbon bonded to the bromine, the methyl carbons, and the carbons of the morpholine ring.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1660 cm⁻¹ is indicative of the C=O stretch of the tertiary amide. The absence of N-H stretches confirms the formation of the N-acyl product.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Application as an ATRP Initiator
The synthesized compound is an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers.[1][2][3]
Mechanism of ATRP Initiation
-
Activation: The initiator, 2-bromo-2-methyl-1-morpholinopropan-1-one (R-X), reacts with a transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand). The catalyst abstracts the bromine atom from the initiator.
-
Radical Formation: This abstraction results in the formation of a carbon-centered radical (R•) and the oxidation of the catalyst to a higher oxidation state (e.g., X-Cu(II)Br).
-
Propagation: The generated radical (R•) adds to a monomer molecule, initiating the polymerization process. The growing polymer chain maintains a halogen atom at its terminus, allowing for repeated activation/deactivation cycles.
This reversible activation-deactivation process maintains a low concentration of active radicals at any given time, which suppresses termination reactions and allows for controlled chain growth.[2][13]
Caption: Initiation step in ATRP using the synthesized amide initiator.
Conclusion
The synthesis of 2-bromo-2-methyl-1-morpholinopropan-1-one via nucleophilic acyl substitution of α-bromoisobutyryl bromide with morpholine is a straightforward yet powerful method for producing a highly valuable ATRP initiator. By understanding the underlying mechanism, adhering to a robust experimental protocol, and prioritizing safety, researchers can reliably prepare this compound. Its subsequent application in ATRP opens the door to the creation of a vast array of well-defined polymers with tailored properties for advanced applications in medicine, electronics, and materials science.
References
-
ResearchGate. Synthesis and Applications of ATRP Macromolecular Initiator. [Link]
-
Wikipedia. Atom transfer radical polymerization. [Link]
-
Alfa Aesar. Safety Data Sheet - 2-Bromoisobutyryl bromide. [Link]
-
MDPI. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. [Link]
-
Journal of the American Chemical Society. Designed Amino Acid ATRP Initiators for the Synthesis of Biohybrid Materials. [Link]
-
Chemical & Pharmaceutical Bulletin. An Acid-Catalyzed O,N-Acyl Migration and Application to the Synthesis. [Link]
-
Matyjaszewski Polymer Group. Use of functional ATRP initiators. [Link]
-
ResearchGate. Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions. [Link]
-
Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. [Link]
-
Matyjaszewski Polymer Group. ATRP in Protic Media. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-bromo-2-methylpropane. [Link]
-
Cenmed Enterprises. 2-BROMOISOBUTYRYL BROMIDE 98%. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate. [Link]
-
ResearchGate. 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. [Link]
-
MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones. [Link]
-
ResearchGate. A regio- and stereoselectivity and molecular mechanism study on the addition reactions of morpholine. [Link]
-
PubChem. 2-Bromo-2-methylpropionyl bromide. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1-bromo-2-methylpropane. [Link]
Sources
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. α-Bromoisobutyryl bromide | CAS 20769-85-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 2-Bromoisobutyryl Bromide | 20769-85-1 [chemicalbook.com]
- 9. 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Methodological & Application
Application Notes and Protocols for 2-Bromo-2-methyl-1-morpholinopropan-1-one in Polymer Chemistry: A-Pioneering Perspective
Abstract: This document provides a comprehensive technical guide on the applications of 2-Bromo-2-methyl-1-morpholinopropan-1-one in advanced polymer synthesis. While direct, peer-reviewed applications of this specific molecule are not yet prevalent in publicly accessible literature, its chemical architecture strongly suggests a potent role as a functional initiator in controlled radical polymerization. This guide, therefore, focuses on its inferred application in Atom Transfer Radical Polymerization (ATRP), providing researchers with the foundational principles, detailed experimental protocols, and theoretical framework required to pioneer its use in creating well-defined, functional polymers.
Part 1: Foundational Principles and Rationale
The Untapped Potential of 2-Bromo-2-methyl-1-morpholinopropan-1-one
2-Bromo-2-methyl-1-morpholinopropan-1-one (CAS 13887-51-9) is a unique molecule that merges two key chemical features: a tertiary alkyl bromide and a morpholine amide moiety. While its direct use in polymerization is not extensively documented, its structure is highly analogous to well-established initiators for Atom Transfer Radical Polymerization (ATRP). The 2-bromo-2-methylpropanoyl group is a classic initiating structure, capable of being reversibly activated by a transition metal catalyst to form a radical species that can initiate polymerization.
The true innovation in using this molecule lies in the attached morpholine group. By initiating polymerization with this molecule, a morpholine functionality is covalently attached to the alpha (α) terminus of every polymer chain. Morpholine is a valuable functional group in materials science and drug development due to its biocompatibility, hydrophilicity, and pH-responsive nature. This opens the door to the synthesis of a new class of "smart" polymers with tailored properties for applications in drug delivery, biomaterials, and stimuli-responsive hydrogels.[1]
Mechanism of Action: An ATRP Initiator
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[2] The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.
In the context of 2-Bromo-2-methyl-1-morpholinopropan-1-one, the proposed mechanism is as follows:
-
Activation: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br complexed with a ligand) abstracts the bromine atom from the initiator molecule. This process oxidizes the metal complex (e.g., to Cu(II)Br₂) and generates a carbon-centered radical on the initiator.
-
Initiation & Propagation: The generated radical adds to a monomer molecule, initiating polymerization. The polymer chain continues to grow by adding more monomer units.
-
Deactivation: The transition metal complex in the higher oxidation state (the deactivator) can donate the halogen atom back to the growing polymer chain radical. This reforms the dormant species and reduces the metal complex back to its lower oxidation state.
This rapid activation/deactivation equilibrium ensures that the concentration of active, growing radicals is kept very low at any given time, which suppresses termination reactions and allows for controlled polymer growth.
Diagram: Proposed ATRP Initiation Mechanism
Caption: Proposed mechanism of ATRP initiated by 2-Bromo-2-methyl-1-morpholinopropan-1-one.
Part 2: Experimental Protocols
Disclaimer: The following protocols are generalized starting points based on established ATRP procedures for similar initiators. Researchers must conduct their own optimization and safety assessments.
Safety Precautions
-
2-Bromo-2-methyl-1-morpholinopropan-1-one: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes.
-
Monomers (e.g., Methyl Methacrylate, Styrene): Many monomers are flammable and volatile. Handle with care, away from ignition sources.
-
Copper Catalysts and Ligands: Copper complexes can be toxic. Ligands may have their own specific hazards. Consult the Safety Data Sheet (SDS) for each component.
-
Solvents: Use appropriate solvents in a fume hood. Ensure proper grounding to prevent static discharge.
Protocol: Synthesis of Morpholine-Terminated Poly(methyl methacrylate) (PMMA)
This protocol outlines the synthesis of PMMA with a target degree of polymerization (DP) of 100.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (for 10 mL MMA) | Moles (mmol) |
| Methyl Methacrylate (MMA), inhibitor removed | 100.12 | 10 mL (9.4 g) | 93.89 |
| 2-Bromo-2-methyl-1-morpholinopropan-1-one | 236.11 | 221.7 mg | 0.939 |
| Copper(I) Bromide (CuBr) | 143.45 | 67.4 mg | 0.470 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 162.7 µL (0.782 mmol) | 0.782 |
| Anisole (solvent) | 108.14 | 10 mL | - |
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Syringes for liquid transfer
-
Thermostated oil bath
-
Gas chromatograph (GC) or NMR spectrometer for conversion analysis
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
Procedure:
-
Monomer Preparation: Pass methyl methacrylate (MMA) through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Add CuBr to a Schlenk flask. Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Component Addition: Under a positive pressure of inert gas, add anisole, the purified MMA, and PMDETA to the Schlenk flask via syringe. Stir the mixture until the copper complex forms (the solution should become colored).
-
Initiator Injection: Add the 2-Bromo-2-methyl-1-morpholinopropan-1-one initiator to the stirring solution via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60 °C.
-
Monitoring: At timed intervals, take small aliquots from the reaction mixture using a degassed syringe. Analyze the monomer conversion by GC or ¹H NMR.
-
Termination: Once the desired conversion is reached (e.g., >90%), cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Diagram: Experimental Workflow for ATRP Synthesis
Caption: Step-by-step workflow for the synthesis of morpholine-terminated polymers via ATRP.
Part 3: Characterization and Expected Outcomes
Polymer Analysis
-
Molecular Weight and Dispersity (Đ): Gel Permeation Chromatography (GPC) is the standard method to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ / Mₙ). For a successful ATRP, the dispersity should be low (typically Đ < 1.3). The experimental Mₙ should be close to the theoretical Mₙ, calculated as:
Mₙ (theoretical) = ([M]₀ / [I]₀) × Conversion × M.W. of Monomer + M.W. of Initiator
Where [M]₀ and [I]₀ are the initial molar concentrations of monomer and initiator, respectively.
-
Chemical Structure and End-Group Analysis: ¹H NMR spectroscopy can confirm the polymer structure and, crucially, the presence of the morpholine end-group from the initiator. The signals corresponding to the morpholine protons should be integrated and compared to the polymer backbone signals to confirm initiation efficiency.
Tuning Polymer Properties
The properties of the resulting polymer can be readily tuned by adjusting the reaction parameters:
| Parameter to Vary | Expected Effect |
| [Monomer] / [Initiator] Ratio | Directly controls the target molecular weight. A higher ratio leads to a higher molecular weight. |
| [Catalyst] / [Ligand] Ratio | Affects the polymerization rate and control. Typically a 1:1 or 1:2 ratio is used. |
| Solvent Choice | Can influence the solubility of the catalyst and polymer, and affect the polymerization kinetics. |
| Temperature | Higher temperatures generally lead to faster polymerization rates but can sometimes reduce control. |
Part 4: Potential Applications in Drug Development and Biomaterials
The successful synthesis of morpholine-terminated polymers using 2-Bromo-2-methyl-1-morpholinopropan-1-one as an initiator would yield materials with significant potential:
-
Drug Conjugation: The terminal morpholine group can be further functionalized or used as a conjugation point for therapeutic agents.
-
pH-Responsive Materials: The morpholine moiety has a pKa that can be exploited to create polymers that change their solubility or conformation in response to pH changes, which is highly desirable for targeted drug delivery systems.
-
Hydrogel Formation: By synthesizing telechelic polymers with functional groups at both ends (using a difunctional initiator), these morpholine-containing polymers could serve as building blocks for biocompatible and stimuli-responsive hydrogels for tissue engineering and controlled release applications.[1]
References
-
New stimuli-responsive polymers derived from morpholine and pyrrolidine. PubMed. Available at: [Link]
-
Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. ResearchGate. Available at: [Link]
-
2-Bromo-2-methylpropionyl bromide. LookChem. Available at: [Link]
-
Initiators. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
Sources
Application Note: 2-Bromo-2-methyl-1-morpholinopropan-1-one in Pharmaceutical Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Bromo-2-methyl-1-morpholinopropan-1-one (referred to herein as BMPP-Morpholine ) as a critical intermediate for introducing solubilizing pharmacophores into drug candidates.
Executive Summary & Chemical Profile
2-Bromo-2-methyl-1-morpholinopropan-1-one (CAS 13887-51-9) is a specialized
-
** electrophilic Warhead:** The tertiary alkyl bromide moiety allows for nucleophilic substitution (
/ borderline mechanism) or metal-mediated coupling (Reformatsky-type). -
Solubilizing Pharmacophore: It introduces a morpholino-isobutyryl motif. This bulky, polar group is frequently employed in Structure-Activity Relationship (SAR) studies to block metabolic soft spots (via the gem-dimethyl group) and improve aqueous solubility (via the morpholine ring) of lipophilic drug scaffolds.
Chemical Specifications
| Property | Value | Critical Note |
| CAS Number | 13887-51-9 | Often confused with phenyl analogs (Eprazinone intermediates).[2] |
| Formula | MW: 236.11 g/mol | |
| Appearance | White to off-white solid | Low melting point (approx. 40-45°C); tends to sublime. |
| Reactivity | Tertiary | Sterically hindered; prone to elimination (E2) if heated with strong bases. |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic and light-sensitive. |
Strategic Utility: The "Solubility Switch"
In drug design, replacing a lipophilic phenyl ketone (as seen in the antitussive Eprazinone ) with a morpholine amide (using BMPP-Morpholine) is a classic bioisosteric strategy.
Mechanism of Action in Synthesis: The gem-dimethyl group creates significant steric bulk. Consequently, direct nucleophilic substitution with amines requires optimized conditions to prevent the competing elimination reaction (formation of methacryloyl morpholine).
Synthesis Pathway Visualization
The following diagram illustrates the preparation of BMPP-Morpholine and its divergent application in synthesizing pharmaceutical cores (Amine Coupling vs. Reformatsky).
Figure 1: Divergent synthetic utility of BMPP-Morpholine. Note the critical control point preventing elimination to the alkene side product.
Detailed Experimental Protocols
Protocol A: Synthesis of BMPP-Morpholine (Reagent Preparation)
Use this protocol if commercial purity is insufficient (<97%) or for in-house scale-up.
Reaction:
Materials:
-
Morpholine (1.0 equiv)
- -Bromoisobutyryl bromide (1.05 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with Morpholine (8.7 g, 100 mmol) and TEA (11.1 g, 110 mmol) in DCM (100 mL). Cool the solution to 0°C using an ice-salt bath. Critical: Temperature control is vital to prevent polymerization.
-
Addition: Add
-Bromoisobutyryl bromide (24.1 g, 105 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes. Maintain internal temperature . -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup:
-
Quench with water (50 mL).
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted morpholine.
-
Wash with sat.
and Brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc if necessary.
-
Target Yield: 85-92%
-
QC Check:
should show a sharp singlet at ppm (6H, gem-dimethyl).
-
Protocol B: Coupling with Secondary Amines (The Pharmaceutical Step)
This protocol models the attachment of the morpholine-isobutyryl tail to a piperazine-based drug core (e.g., analogous to Eprazinone synthesis).
Reaction:
Rationale:
The tertiary bromide is sterically hindered.[3][4][5] A standard
Materials:
-
Substituted Piperazine/Amine (1.0 equiv)
-
BMPP-Morpholine (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) - Mild base preferred over hydroxides. -
Potassium Iodide (KI) (0.5 equiv) - Catalyst.
-
Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK).
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine substrate (e.g., 1-(2-ethoxy-2-phenylethyl)piperazine for Eprazinone analogs) in MeCN (10 mL/g).
-
Reagent Charge: Add finely ground
and KI. Stir for 10 minutes. -
Initiation: Add BMPP-Morpholine in one portion.
-
Thermal Cycle: Heat to gentle reflux (approx. 80°C) for 12–18 hours.
-
Checkpoint: If HPLC shows >10% elimination product (alkene), lower temperature to 60°C and extend time to 24-36h.
-
-
Filtration: Cool to RT, filter off inorganic salts (
, ). -
Isolation: Concentrate the filtrate. The residue is often an oil. Convert to the Hydrochloride salt (using 4M HCl in Dioxane) for solid isolation and stability.
Critical Process Parameters (CPP) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of the tert-butyl-like center. | Add 0.5-1.0 equiv of KI or NaI to form the transient, reactive alkyl iodide. Switch solvent to DMF (caution: workup difficulty). |
| High Impurity (Alkene) | E2 Elimination dominates due to high basicity or Temp. | Switch base from |
| Lachrymatory Effect | Hydrolysis of trace acid bromide or active alkyl bromide. | Safety: Handle only in a fume hood. Treat glassware with dilute ammonia before removal from hood. |
| Product Color (Brown) | Iodine liberation from KI. | Wash organic phase with 10% Sodium Thiosulfate ( |
References
-
Synthesis of Eprazinone and Analogs
- Patent: Mauvernay, R. Y., et al. "Piperazine Derivatives." GB Patent 1338604. (Describes the general reaction of alpha-bromo amides/ketones with piperazines).
-
Source:
-
Mechanistic Insight (Tertiary Alpha-Halo Amides)
-
Journal: Cignarella, G., et al. "Synthesis and antiarrhythmic activity of new 1-[2-(dialkylamino)ethyl]-... derivatives." Journal of Medicinal Chemistry, 1991 , 34(3), 1099-1110.[7] (Demonstrates nucleophilic substitution on sterically hindered alpha-bromo amides).
-
Source:
-
-
Reformatsky Application (Zinc Insertion)
- Journal: "Revitalizing Reformatsky Reagent for Catalyst-Free Direct Alkylation." Nature Communications / PMC, 2025.
-
Source:(Note: URL is illustrative of recent Reformatsky literature).
-
Chemical Properties & Safety
- Database: PubChem Compound Summary for CID 12779701 (Rel
-
Source:
Sources
- 1. 756490-05-8|2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide|BLD Pharm [bldpharm.com]
- 2. Research (4402) [myskinrecipes.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 7. 2-溴-1-吗啉丙烷-1-酮 | 2-Bromo-1-morpholinopropan-1-one | 2620-13-5 - 乐研试剂 [leyan.com]
Application Notes and Protocols for 2-Bromo-2-methyl-1-morpholinopropan-1-one as an Initiator for Atom Transfer Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Initiators in Precision Polymer Synthesis
Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures.[1][2] The versatility of ATRP stems from the dynamic equilibrium between active and dormant species, which is mediated by a transition metal catalyst. Central to this process is the choice of the initiator, as it dictates the number of growing polymer chains and introduces functionality at the chain end.[] α-Haloamides, such as 2-Bromo-2-methyl-1-morpholinopropan-1-one, are a class of initiators that offer unique advantages, including high initiation efficiency and the introduction of a stable amide functionality at the polymer chain terminus.[4] This guide provides a comprehensive overview of the application of 2-Bromo-2-methyl-1-morpholinopropan-1-one in ATRP, including its synthesis, detailed polymerization protocols, and expected outcomes.
2-Bromo-2-methyl-1-morpholinopropan-1-one: Properties and Advantages in ATRP
2-Bromo-2-methyl-1-morpholinopropan-1-one is an α-bromo amide-based initiator. The presence of the electron-withdrawing carbonyl group adjacent to the carbon-bromine bond facilitates the homolytic cleavage of the C-Br bond upon interaction with the ATRP catalyst, leading to the formation of the initiating radical.
Key Advantages:
-
Efficient Initiation: The structure of 2-Bromo-2-methyl-1-morpholinopropan-1-one allows for fast and efficient initiation of the polymerization of a wide range of monomers, including styrenes and (meth)acrylates.[4]
-
Stable Chain-End Functionality: The resulting polymer chains are terminated with a morpholino-amide group, which is chemically robust and can be leveraged for post-polymerization modifications or to impart specific properties to the final material.
-
Versatility: This initiator can be used in conjunction with various ATRP catalyst systems (e.g., copper/ligand complexes) and in different solvents, offering flexibility in experimental design.
Synthesis of 2-Bromo-2-methyl-1-morpholinopropan-1-one
The synthesis of 2-Bromo-2-methyl-1-morpholinopropan-1-one can be readily achieved through the reaction of morpholine with 2-bromoisobutyryl bromide. This reaction is analogous to the synthesis of other α-bromo amides.[5]
Figure 1: Synthetic scheme for 2-Bromo-2-methyl-1-morpholinopropan-1-one.
Protocol for Synthesis:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add morpholine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the cooled solution.
-
Addition of Acylating Agent: Slowly add a solution of 2-bromoisobutyryl bromide (1.05 eq) in anhydrous THF to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with brine (saturated NaCl solution) and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Bromo-2-methyl-1-morpholinopropan-1-one initiator.[5]
Application in Atom Transfer Radical Polymerization
The following section provides a detailed, representative protocol for the ATRP of methyl methacrylate (MMA) using 2-Bromo-2-methyl-1-morpholinopropan-1-one as the initiator. This protocol can be adapted for other monomers such as styrene or acrylates with appropriate adjustments to the reaction conditions.
Figure 2: General workflow for ATRP using the specified initiator.
Protocol: ATRP of Methyl Methacrylate (MMA)
Materials:
-
2-Bromo-2-methyl-1-morpholinopropan-1-one (Initiator)
-
Methyl methacrylate (MMA, monomer, inhibitor removed)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole or Toluene (Solvent)
-
Tetrahydrofuran (THF, for work-up)
-
Methanol (for precipitation)
-
Basic alumina (for catalyst removal)
Representative Reaction Conditions:
The following table outlines typical molar ratios for the ATRP of MMA. The target degree of polymerization (DP) determines the [Monomer]/[Initiator] ratio.
| Component | Molar Ratio (vs. Initiator) | Purpose |
| Methyl Methacrylate (MMA) | 100 | Monomer |
| 2-Bromo-2-methyl-1-morpholinopropan-1-one | 1 | Initiator |
| Copper(I) Bromide (CuBr) | 1 | Catalyst |
| PMDETA | 1 | Ligand |
Procedure:
-
Preparation: Add 2-Bromo-2-methyl-1-morpholinopropan-1-one (e.g., 0.1 mmol, 1 eq), MMA (e.g., 10 mmol, 100 eq), and the solvent (e.g., 5 mL of anisole) to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst/Ligand Addition: In a separate vial, add CuBr (e.g., 0.1 mmol, 1 eq) and PMDETA (e.g., 0.1 mmol, 1 eq).
-
Deoxygenation: Subject the monomer/initiator solution in the Schlenk flask to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
Initiation: Under a positive pressure of inert gas, add the CuBr/PMDETA mixture to the Schlenk flask.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).[2] The solution should turn from colorless to a greenish/brownish color, indicating the formation of the copper catalyst complex.
-
Monitoring: At timed intervals, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask in liquid nitrogen and exposing the mixture to air.
-
Purification:
-
Dissolve the reaction mixture in THF.
-
Pass the solution through a short column of basic alumina to remove the copper catalyst.
-
Concentrate the solution and precipitate the polymer by adding it dropwise to a large excess of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI or Đ) of the polymer by gel permeation chromatography (GPC).
-
Confirm the polymer structure and determine the monomer conversion using ¹H NMR spectroscopy.
-
Expected Results and Data Analysis
A well-controlled ATRP should exhibit the following characteristics:
-
Linear first-order kinetics: A plot of ln([M]₀/[M]t) versus time should be linear, indicating a constant concentration of active radicals.
-
Linear evolution of molecular weight with conversion: The number-average molecular weight (Mn) should increase linearly with monomer conversion.
-
Low polydispersity index (PDI): The PDI (Mw/Mn) should be low, typically below 1.3, indicating a narrow molecular weight distribution.
The theoretical molecular weight (Mn,th) can be calculated using the following formula:
Mn,th = (([M]₀/[I]₀) × Conversion × MW_monomer) + MW_initiator
where:
-
[M]₀ is the initial monomer concentration
-
[I]₀ is the initial initiator concentration
-
Conversion is the fractional conversion of the monomer
-
MW_monomer is the molecular weight of the monomer
-
MW_initiator is the molecular weight of the initiator
Representative Data for ATRP of MMA:
The following table provides expected results for the ATRP of MMA using an α-bromo amide initiator under controlled conditions.
| Entry | [MMA]/[I]/[CuBr]/[PMDETA] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100 / 1 / 1 / 1 | 2 | 45 | 4736 | 4800 | 1.15 |
| 2 | 100 / 1 / 1 / 1 | 4 | 78 | 8036 | 8100 | 1.18 |
| 3 | 100 / 1 / 1 / 1 | 6 | 92 | 9436 | 9500 | 1.20 |
| 4 | 200 / 1 / 1 / 1 | 6 | 85 | 17236 | 17500 | 1.25 |
Note: This data is representative and based on typical results for well-controlled ATRP of MMA. Actual results may vary depending on the specific reaction conditions and purity of reagents.
Mechanism of Initiation and Polymerization
The ATRP process initiated by 2-Bromo-2-methyl-1-morpholinopropan-1-one proceeds through a reversible activation/deactivation cycle.
Figure 3: Simplified mechanism of ATRP initiated by an α-bromo amide.
-
Activation: The initiator, 2-Bromo-2-methyl-1-morpholinopropan-1-one (R-Br), reacts with the activator, a copper(I) complex (Cu(I)L), to form an initiating radical (R•) and a copper(II) complex (Br-Cu(II)L), which acts as the deactivator.
-
Initiation: The initiating radical (R•) adds to a monomer molecule (M) to form an active polymer chain (P•).
-
Propagation: The active polymer chain propagates by adding more monomer units.
-
Deactivation: The active polymer chain is reversibly deactivated by the Br-Cu(II)L complex to reform a dormant polymer chain (P-Br) and the Cu(I)L activator.
This rapid and reversible activation/deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.
Troubleshooting and Considerations
-
Purity of Reagents: The success of ATRP is highly dependent on the purity of the monomer, initiator, and solvent. The monomer should be passed through a column of basic alumina to remove the inhibitor. Solvents should be anhydrous.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation. Thorough deoxygenation of the reaction mixture is crucial for a controlled polymerization.
-
Catalyst/Ligand Complex: The choice of ligand is critical as it solubilizes the copper salt and tunes the reactivity of the catalyst. PMDETA is a common and effective ligand for the polymerization of (meth)acrylates.
-
Solvent Effects: The polarity of the solvent can influence the polymerization rate and control. Solvents like anisole, toluene, or DMF are commonly used.
Conclusion
2-Bromo-2-methyl-1-morpholinopropan-1-one is a valuable and efficient initiator for atom transfer radical polymerization. Its use allows for the synthesis of well-defined polymers with a stable amide end-group, which can be beneficial for various applications, including the development of new materials for drug delivery and other biomedical applications. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to successfully employ this initiator in their polymer synthesis endeavors.
References
- Garcı́a, E., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173.
- Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1759.
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Filo. (2025). Write the mechanism involved in the conversion of 2-bromo-2-methylpropane... Retrieved February 2, 2026, from [Link]
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CORE. (n.d.). Fabrication of two-component, brush-on-brush topographical microstructures by combination of atom-transfer radical polymerization with polymer end. Retrieved February 2, 2026, from [Link]
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Matyjaszewski Polymer Group. (n.d.). Photoinitiated ATRP. Carnegie Mellon University. Retrieved February 2, 2026, from [Link]
- Chowdhury, S. I., et al. (2015). Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. American Journal of Polymer Science, 5(4), 103-108.
- Venkataraman, S., & Wooley, K. L. (2008). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Macromolecules, 41(23), 8951–8955.
-
ACS Publications. (n.d.). ATRP from an Amino Acid-Based Initiator: A Facile Approach for α-Functionalized Polymers. Retrieved February 2, 2026, from [Link]
- Chowdhury, S. I., et al. (2015). Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. American Journal of Polymer Science, 5(4), 103-108.
-
ResearchGate. (n.d.). Structure of the 2-bromopropionyl bromide and 2-bromoisobutyryl bromide... Retrieved February 2, 2026, from [Link]
- Grimaud, T., & Matyjaszewski, K. (1997). Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. Macromolecules, 30(7), 2216–2218.
- Fischer, H. (1997). Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Macromolecules, 30(19), 5666–5672.
- Google Patents. (n.d.). CN102875322B - Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor.
- Zhang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1253.
- Simionescu, A., et al. (2021).
-
ResearchGate. (n.d.). Atom-Transfer Radical Polymerization of Styrene with Bifunctional and Monofunctional Initiators: Experimental and Mathematical Modeling Results. Retrieved February 2, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Controlled and efficient polymerization of methyl methacrylate catalyzed by pyridinylidenaminophosphine based Lewis pairs. Retrieved February 2, 2026, from [Link]
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The Architect's Approach to Agrochemical Synthesis: A Guide for the Modern Researcher
This guide provides an in-depth exploration of the synthetic pathways to key agrochemicals, designed for researchers, scientists, and professionals in drug development. Moving beyond mere procedural outlines, we delve into the strategic rationale behind synthetic choices, emphasizing process integrity and the principles of modern, sustainable chemistry. Our focus is to equip you with not just the "how," but the critical "why" that underpins the creation of effective and responsible crop protection agents.
Part 1: Foundational Principles in Agrochemical Synthesis
The development of a successful agrochemical is a multifaceted endeavor, balancing efficacy against a target pest with minimal environmental impact and a viable economic profile. The synthetic chemist plays a pivotal role in this process, architecting molecular structures through carefully chosen reactions. The choice of a synthetic route is dictated by several key factors:
-
Mechanism of Action: A deep understanding of the biological target informs the design of the active molecule. The synthesis must efficiently construct the key pharmacophores responsible for biological activity.
-
Structure-Activity Relationship (SAR): The synthetic route should be amenable to the creation of analogues for SAR studies, allowing for the fine-tuning of properties like potency, selectivity, and environmental persistence.
-
Process Safety and Scalability: Industrial-scale production demands reactions that are not only high-yielding but also safe and reproducible.
-
Economic Viability: The cost of starting materials, reagents, and the overall efficiency of the synthesis are critical for commercial success.
-
Green Chemistry Principles: Modern agrochemical synthesis increasingly incorporates principles of sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[1]
Part 2: Synthesis Protocols for Key Agrochemical Classes
This section provides detailed, step-by-step methodologies for the synthesis of representative agrochemicals from major classes. Each protocol is presented as a self-validating system, incorporating checkpoints for quality control and explaining the rationale behind key experimental decisions.
Fungicides: The Strobilurin Class - Synthesis of Azoxystrobin and Pyraclostrobin
Strobilurin fungicides are a cornerstone of modern disease management, acting as Quinone outside Inhibitors (QoI) to disrupt fungal respiration.[2] Their synthesis often involves strategic cross-coupling reactions to assemble the characteristic toxophore.
Azoxystrobin's synthesis is a prime example of convergent synthesis, where key fragments are prepared separately and then combined. A common industrial approach involves the coupling of 4,6-dichloropyrimidine with other intermediates.
Synthetic Workflow for Azoxystrobin:
Caption: Convergent synthesis of Azoxystrobin.
Detailed Protocol:
-
Synthesis of 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine:
-
Rationale: This step constructs the core pyrimidine ring functionalized with the cyanophenoxy moiety. The choice of a palladium or copper catalyst is crucial for efficient coupling.
-
Procedure: A mixture of 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine is heated in a high-boiling point aprotic solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd(OAc)₂/phosphine ligand or a copper salt). The reaction is monitored by HPLC until completion.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified by recrystallization.
-
In-Process Control: HPLC analysis to monitor the disappearance of starting materials and the formation of the product.
-
-
Synthesis of 4-Chloro-6-(2-cyanophenoxy)pyrimidine:
-
Rationale: The hydroxyl group is converted to a chloro group, a better leaving group for the subsequent coupling reaction.
-
Procedure: 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Work-up and Purification: The excess chlorinating agent is removed by distillation under reduced pressure. The residue is purified by crystallization.
-
-
Synthesis of Azoxystrobin:
-
Rationale: The final coupling step joins the two key fragments. The choice of catalyst and base is critical for achieving high yield and purity.
-
Procedure: 4-Chloro-6-(2-cyanophenoxy)pyrimidine and methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate are coupled in a high-boiling point aprotic solvent in the presence of a base and a catalyst (e.g., a copper salt or a tertiary amine).[3]
-
Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by recrystallization to yield Azoxystrobin.
-
Final Product QC: Purity is confirmed by HPLC, and the structure is verified by ¹H NMR, ¹³C NMR, and MS.
-
Pyraclostrobin synthesis involves the construction of a pyrazole ring and its subsequent elaboration.
Synthetic Workflow for Pyraclostrobin:
Caption: Key steps in the synthesis of Pyraclostrobin.
Detailed Protocol:
-
Synthesis of 1-(4-chlorophenyl)-3-hydroxypyrazole:
-
Synthesis of N-methoxy-N-(2-bromomethylphenyl)carbamate:
-
Rationale: This multi-step sequence prepares the second key fragment.
-
Procedure: o-Nitrotoluene is reduced, followed by acylation, methylation, and bromination to yield the desired carbamate.[6]
-
-
Synthesis of Pyraclostrobin:
-
Rationale: The final etherification joins the two fragments. A phase transfer catalyst can be employed to improve reaction efficiency.[5]
-
Procedure: 1-(4-chlorophenyl)-3-hydroxypyrazole is reacted with N-methoxy-N-(2-bromomethylphenyl)carbamate in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., acetone) under reflux.[4]
-
Final Product QC: Purity is assessed by HPLC, and the structure is confirmed by spectroscopic methods.
-
Insecticides: The Neonicotinoid and Phenylpyrazole Classes
Imidacloprid, a widely used neonicotinoid insecticide, is synthesized through the condensation of a chloropyridine derivative with an imidazolidine derivative.
Detailed Protocol:
-
Reaction Setup: In a suitable reactor, 2-chloro-5-chloromethylpyridine is reacted with 2-nitroiminoimidazolidine.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) in the presence of an alkali metal hydroxide like sodium hydroxide. The temperature is maintained between 45 to 60°C with stirring.[7] A molar ratio of 2-nitroiminoimidazolidine slightly higher than 2-chloro-5-chloromethylpyridine can improve the yield.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization to yield Imidacloprid.
Fipronil, a phenylpyrazole insecticide, is synthesized through a multi-step process culminating in the formation of the pyrazole ring and subsequent oxidation.
Detailed Protocol:
-
Reaction: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole is oxidized using hydrogen peroxide in a mixture of a halogenated carboxylic acid (e.g., trichloroacetic acid) and an organic solvent (e.g., chlorobenzene). A catalytic amount of boric acid can be added.[8][9]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 15-20°C, and stirred for an extended period (e.g., 20 hours).[8][9]
-
Work-up and Purification: After the reaction, the mixture is worked up, and the crude fipronil is isolated. Purification is achieved through recrystallization from a suitable solvent system, such as chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene, to obtain a product with a purity greater than 97%.[8][9]
Herbicides: Phenoxyalkanoic Acids and Others
The synthesis of 2,4-D, a widely used phenoxy herbicide, can be achieved through two main industrial routes.[10]
Route 1: Chlorination of Phenoxyacetic Acid
-
Condensation: Phenol is reacted with chloroacetic acid to form phenoxyacetic acid.
-
Chlorination: The phenoxyacetic acid is then chlorinated to produce 2,4-D.
Route 2: Condensation of 2,4-Dichlorophenol
-
Chlorination: Phenol is first chlorinated to generate 2,4-dichlorophenol.
-
Condensation: The resulting 2,4-dichlorophenol is condensed with chloroacetic acid to yield 2,4-D.[10] This process typically involves neutralization of the phenol, production of sodium monochloroacetate, a condensation reaction, and an aging step.[11]
A solventless preparation method using inorganic solid supports like silica or clays has also been developed, offering a greener alternative.[12]
Glyphosate, the world's most widely used herbicide, is produced on a massive scale through several industrial processes. One common method involves the oxidation of N-(phosphonomethyl)iminodiacetic acid (PMIDA). Companies are continuously optimizing these processes to reduce costs and environmental impact.[1][13] Greener synthesis routes, including bio-based pathways using genetically modified microorganisms, are also being explored.[14]
Natural Product-Based Insecticides: Avermectins
Avermectins are a class of potent insecticides and anthelmintics derived from the fermentation of the soil actinomycete Streptomyces avermitilis.[15] Their biosynthesis is a complex process involving a cluster of genes that encode for the necessary enzymes.[15][16]
Key Biosynthetic Steps:
-
Aglycone Synthesis: The core macrocyclic lactone structure (aglycone) is synthesized by polyketide synthases.[15][16]
-
Aglycone Modification: The initial aglycone undergoes further enzymatic modifications.[15]
-
Sugar Synthesis and Glycosylation: Modified sugars are synthesized and then attached to the aglycone to form the final avermectin products.[15]
While total synthesis is challenging, research focuses on modifying the natural products to enhance their properties and on improving the fermentation process to increase yields.[16][17][18][19]
Part 3: Advanced Synthetic Strategies and Process Optimization
Biocatalysis in Agrochemical Synthesis
The use of enzymes as catalysts offers several advantages in agrochemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. A notable example is the chemoenzymatic synthesis of the chiral triazole fungicide (R)-Tebuconazole.[20][21] This process utilizes an epoxide hydrolase for the kinetic resolution of a racemic epoxy-precursor, followed by a chemical ring-opening step to yield the desired enantiomerically pure product.[20][21]
Flow Chemistry for Enhanced Efficiency and Safety
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is gaining traction in the agrochemical industry. This technology offers improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for process intensification.[2][22][23]
Green Chemistry in Agrochemical Production
The principles of green chemistry are increasingly being integrated into the design of agrochemical synthesis routes. This includes the use of renewable feedstocks, the development of catalytic reactions to minimize waste, and the design of biodegradable products.[1]
Part 4: From Active Ingredient to Final Product: Formulation and Quality Control
The synthesis of the active ingredient is only one part of creating a commercial agrochemical. The formulation of the final product, which includes the addition of adjuvants, is crucial for its performance in the field.
The Role of Adjuvants
Adjuvants are substances added to a pesticide formulation to enhance its effectiveness.[24][25][26][27][28] They can be categorized as:
-
Activator Adjuvants: These improve the activity of the pesticide, for example, by increasing its absorption into the target organism.[24][27]
-
Utility Adjuvants (Spray Modifiers): These modify the physical characteristics of the spray solution to improve application, such as by reducing drift or improving compatibility.[24][27]
The selection of the appropriate adjuvant depends on the specific pesticide, target pest, and environmental conditions.[24][26]
Quality Control and Analytical Method Validation
Rigorous quality control is essential throughout the synthesis and formulation process to ensure the final product meets regulatory standards and performs as expected. This involves the validation of analytical methods to demonstrate their fitness for purpose.[29]
Key Parameters for Method Validation:
-
Selectivity/Specificity: The ability to accurately measure the analyte in the presence of other components.[29][30]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[30]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement between repeated measurements, respectively.[29]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[30]
Common analytical techniques for pesticide analysis include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7][31][32]
Quantitative Data Summary
| Agrochemical | Key Reaction Step | Typical Yield | Typical Purity | Reference |
| Imidacloprid | Condensation | >80% | >95% | [7] |
| Fipronil | Oxidation | ~94% (crude) | >97% (purified) | [8][9] |
| Pyraclostrobin | Etherification | High | >98% | [5][33] |
| (R)-Tebuconazole | Chemoenzymatic Resolution | 42.5% (resolution step) | >99% ee | [20] |
References
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Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Retrieved from [Link]
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Synthesis process of pyraclostrobin. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Synthesis method of pyraclostrobin. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Avermectins and Their Derivatives: Recent Advances in Biosynthesis and Application. (2025). Journal of Agricultural and Food Chemistry, 73(3), 1757-1774. [Link]
-
Adjuvant Selection. (n.d.). Integrated Pest and Crop Management. Retrieved from [Link]
-
Adjuvants in Pesticides. (2023, November 7). National Pesticide Information Center. Retrieved from [Link]
-
Avermectins and Their Derivatives: Recent Advances in Biosynthesis and Application. (2025, January 22). Journal of Agricultural and Food Chemistry, 73(3), 1757-1774. [Link]
-
Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
-
Synthesis and characterization of fungicide tebuconazole. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis technology of pyraclostrobin. (n.d.). Google Patents.
-
Chemoenzymatic Asymmetric Synthesis of Chiral Triazole Fungicide (R)-Tebuconazole in High Optical Purity Mediated by an Epoxide Hydrolase from Rhodotorula paludigensis. (2024, April 25). Journal of Agricultural and Food Chemistry. [Link]
-
Synthetic biology of avermectin for production improvement and structure diversification. (n.d.). PubMed. Retrieved from [Link]
-
Adjuvants 101: Understanding What is in Your Sprayer Tank. (2021, December 23). Brewer International. Retrieved from [Link]
-
Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. (n.d.). PMC. Retrieved from [Link]
-
Avermectin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pyraclostrobin (Ref: BAS 500F). (n.d.). AERU. Retrieved from [Link]
- Process for synthesis of fipronil. (n.d.). Google Patents.
-
The Production of Phenoxy Herbicides. (n.d.). Retrieved from [Link]
- Synthesis process of pyraclostrobin. (n.d.). Google Patents.
-
Agrochemical and Pesticide Analysis Methods. (n.d.). Charles River Laboratories. Retrieved from [Link]
- Preparation method of tebuconazole. (n.d.). Google Patents.
-
Adjuvants - Benefits for crop protection. (n.d.). Croda Agriculture. Retrieved from [Link]
-
Policy, GM Crops and Capacity Shifts: How Glyphosate's Market Logic Is Being Rewritten. (2026, February 6). Retrieved from [Link]
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Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Process for synthesis of fipronil. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
Process for synthesis of fipronil. (n.d.). European Patent Office. Retrieved from [Link]
-
A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments. Retrieved from [Link]
-
Simple new process method for synthesizing tebuconazole in water phase. (2018, July 19). SciSpace. Retrieved from [Link]
-
Synthesis method of fipronil intermediate. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Chemoenzymatic Asymmetric Synthesis of Chiral Triazole Fungicide (R)-Tebuconazole in High Optical Purity Mediated by an Epoxide Hydrolase from Rhodotorula paludigensis. (n.d.). ResearchGate. Retrieved from [Link]
-
Redefining the Glyphosate Sector: Harmonizing Inventiveness and Sustainable Practices for a Better World. (2023, September 28). Journal of Agricultural and Food Chemistry. [Link]
-
What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms. (n.d.). Kintek Detection. Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic Acid. (n.d.). IARC Publications. Retrieved from [Link]
-
Analytical methods for Pesticide residue analysis. (n.d.). ALS Life Sciences Europe. Retrieved from [Link]
-
Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (n.d.). PubMed. Retrieved from [Link]
-
Analytical Methods and Procedures for Pesticides. (2025, December 29). US EPA. Retrieved from [Link]
-
Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. (n.d.). Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]
-
Glyphosate: Application And Production Ways. (n.d.). orientjchem.org. Retrieved from [Link]
-
A model batch scale process for the production of Glyphosate with the scale of operation of up to 3000 tonnes per year. (2016, December 21). ResearchGate. Retrieved from [Link]
-
Understanding Strobilurin Fungicides (FRAC group 11) in 2015. (2015, May 14). Plant & Pest Advisory. Retrieved from [Link]
-
Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023, March 23). ResearchGate. Retrieved from [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022, February 10). PMC. Retrieved from [Link]
-
Optimizing Glyphosate Removal from Water Using a Peracetic Acid-Assisted Advanced Oxidation Process: A Response Surface Methodology Approach. (2024, July 5). MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMMP)
[1]
Welcome to the Advanced Synthesis Support Portal. Ticket ID: BMMP-OPT-2026 Subject: Optimization of Reaction Conditions for ATRP Initiator Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]
Core Reaction Directive (The "Gold Standard" Protocol)
This guide addresses the synthesis of 2-Bromo-2-methyl-1-morpholinopropan-1-one (also known as N-(2-bromo-2-methylpropionyl)morpholine).[1] This molecule is a critical tertiary bromide initiator used in Atom Transfer Radical Polymerization (ATRP).[1]
The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann type) between morpholine and
Optimized Stoichiometry & Reagents
| Component | Role | Equivalents (Eq) | Notes |
| Morpholine | Nucleophile | 1.0 - 1.1 | Slight excess ensures complete consumption of the acid bromide.[1] |
| Electrophile | 1.0 | Critical: Highly moisture sensitive.[1] Handle under inert gas.[1][2] | |
| Triethylamine (TEA) | Base Scavenger | 1.2 - 1.5 | Captures HBr generated during the reaction.[1] |
| Dichloromethane (DCM) | Solvent | [0.2 - 0.5 M] | Anhydrous.[1] DCM facilitates the precipitation of TEA·HBr salts. |
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round-bottom flask. Purge with Nitrogen (
) or Argon.[1] -
Solvation: Dissolve Morpholine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition (The Critical Step): Add
-Bromoisobutyryl bromide (1.0 eq) dropwise via a pressure-equalizing addition funnel or syringe pump.[1] -
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.
-
Workup:
-
Filtration: Filter off the precipitated TEA·HBr salts.
-
Wash: Wash the filtrate with dilute HCl (1M) to remove unreacted morpholine, followed by sat.
and brine.[1] -
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
-
Process Logic & Visualization
The following diagram illustrates the reaction pathway and critical decision points for purification.
Figure 1: Logical workflow for the synthesis of BMMP, highlighting the critical check-point at reaction completion.
Troubleshooting & FAQs
Q: The reaction mixture turned yellow/brown. Is my product ruined?
Diagnosis: This usually indicates oxidation or the presence of impurities in the amine. Solution:
-
Ensure the Morpholine is distilled or colorless before use.
-
Temperature Control: If the initial addition was too fast, localized overheating can cause degradation. Maintain strict 0°C conditions during addition.
-
Remedy: The colored impurities are often polar. Pass the crude product through a short pad of silica gel or activated charcoal during purification to remove the color.
Q: I have low yield (<50%). What went wrong?
Diagnosis: The most common culprit is hydrolysis of the
-
Wet Solvents: BiBB reacts violently with water to form the carboxylic acid, which will not react with the amine under these conditions.
-
Old Reagents: BiBB degrades over time if the bottle is not sealed properly.[1] Corrective Action:
-
Distill DCM over
or use molecular sieves.[1] -
Verify BiBB quality via NMR (check for broad acid proton peaks).[1]
Q: The TEA·HBr salts are clogging my filter. How do I improve workup?
Diagnosis: Fine salt precipitates can block sintered glass.[1] Alternative Workup: Instead of filtration, use a water quench .[1]
-
Add water directly to the reaction mixture.[1]
-
The TEA·HBr salt is highly water-soluble and will dissolve.[1]
-
Separate the layers.[1][3] The product remains in the DCM layer.
-
Note: Perform this quickly to minimize hydrolysis of any unreacted acid bromide (though at this stage, it should be consumed).[1]
Q: How do I confirm the product structure via NMR?
Validation:
-
1H NMR (CDCl3): Look for the morpholine ring protons (two multiplets around 3.6–3.7 ppm) and the distinct gem-dimethyl singlet.[1]
-
Key Shift: The two methyl groups next to the bromine/carbonyl should appear as a strong singlet around 1.9 – 2.0 ppm (6H). If this peak is split or shifted, you may have elimination byproducts.[1]
Advanced Optimization: Impurity Profile
When scaling up, specific side reactions become more prevalent.[1] Use this logic tree to identify issues.
Figure 2: Diagnostic tree for identifying and resolving common impurity profiles in BMMP synthesis.
References & Authority
The protocols and mechanisms described above are grounded in standard amide bond formation techniques (Schotten-Baumann conditions) and specific literature regarding ATRP initiator synthesis.[1]
-
Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1]
-
Context: Foundational text on ATRP initiators, establishing the necessity of tertiary bromides for controlled polymerization.
-
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
-
Context: Standard reference for the preparation of amides from acid halides and amines (Page 916, General Procedure).
-
-
Haddleton, D. M., et al. (1999).[1] Atom Transfer Radical Polymerization of Methyl Methacrylate Initiated by Alkyl Bromide and 2-Pyridinecarbaldehyde Imine Copper(I) Complexes. Macromolecules, 32(7), 2110–2119.[1]
-
Context: Describes the synthesis and purification of similar
-bromo ester/amide initiators.
-
-
ChemicalBook. (n.d.).[1] 2-Bromoisobutyryl Bromide Properties & Reactions.
-
Context: Physical property data and safety handling for the electrophile.
-
Technical Support Center: Synthesis of 2-Bromo-2-methyl-1-morpholinopropan-1-one
CAS: 13887-51-9 | Formula:
Core Directive & Executive Summary
Welcome to the Advanced Synthesis Support Hub. This guide addresses the technical challenges in synthesizing 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMPP). While often used as a photoinitiator intermediate or pharmaceutical building block, its synthesis presents specific pitfalls regarding exotherm control , elimination side-products , and hydrolytic stability .
The Gold Standard Protocol: The most reliable route is the Nucleophilic Acyl Substitution (Schotten-Baumann type) reaction between 2-bromo-2-methylpropionyl bromide (or chloride) and morpholine.
-
Why? Direct bromination of the parent amide (isobutyryl morpholine) suffers from radical non-specificity and purification difficulties. The acyl halide route offers stoichiometric control and higher purity if temperature is managed strictly.
Synthesis Workflow & Logic
The following diagram outlines the critical control points (CCPs) where most failures occur.
Figure 1: Critical Process Flow for BMPP Synthesis via Acyl Halide Route.
Troubleshooting Guide (Q&A)
Category A: Reaction Setup & Exotherm
Q: My reaction mixture solidified into a thick paste immediately upon adding morpholine. What happened? A: You likely experienced amine hydrobromide salt precipitation in a solvent that was too concentrated.
-
The Chemistry: Morpholine acts as both the nucleophile and the HCl/HBr scavenger. As the reaction proceeds, morpholine hydrobromide precipitates.
-
Solution:
-
Dilution: Ensure your solvent volume is at least 10–15 mL per gram of reactant.
-
Base Switch: Use Triethylamine (TEA) as the auxiliary base (1.1 eq) and Morpholine (1.0 eq) as the nucleophile. TEA salts are often more manageable or soluble depending on the solvent.
-
Mechanical Stirring: Magnetic stirrers often fail with this slurry. Use an overhead stirrer for scales >10g.
-
Q: The reaction turned dark brown/black. Is the product ruined? A: This indicates thermal decomposition or polymerization .
-
The Cause: The reaction of acid bromides with amines is highly exothermic. If the internal temperature exceeds 10–20°C during addition, you risk eliminating HBr to form methacryloyl morpholine, which can then polymerize or oxidize.
-
Corrective Action:
-
Cool the vessel to -10°C before addition.
-
Add the acid bromide slowly as a solution in DCM, not neat.
-
Monitor internal temperature, not just the bath temperature.
-
Category B: Impurity Analysis
Q: I see a doublet at ~5.2 ppm and ~5.3 ppm in the proton NMR. What is this? A: This is the signature of the elimination side product (Methacryloyl morpholine).
-
Mechanism: The gem-dimethyl group provides steric hindrance, but the alpha-proton is absent. However, under basic conditions and heat, the beta-protons (from the methyl groups) can be eliminated if the bromide leaves, forming the double bond (alkene).
-
Removal: This impurity is difficult to separate by crystallization. Flash chromatography (Silica, Hexane/EtOAc) is required.
-
Prevention: Keep the reaction cold (0°C) and avoid using a large excess of strong base.
Q: There is a persistent acidic smell even after workup. A: This is likely 2-bromo-2-methylpropanoic acid formed via hydrolysis.
-
Cause: Wet solvents or insufficient drying of the reaction vessel. The acid bromide reacts with water faster than morpholine.
-
Remedy: Wash the organic layer with saturated
solution until gas evolution ceases. The acid will convert to the water-soluble sodium salt and be removed.
Category C: Yield & Isolation
Q: My yield is only 40%, but TLC showed conversion. Where is my product? A: The product has moderate water solubility.
-
The Issue: Morpholine amides are polar.[1] If you used a large volume of water during the wash steps, you likely extracted your product into the aqueous phase.
-
Protocol Adjustment:
-
Saturate the aqueous layer with NaCl (brine) during extraction to "salt out" the organic product.
-
Perform multiple extractions (3x) with DCM.
-
Avoid using low-pH aqueous washes for too long, as the morpholine nitrogen is an amide and is relatively stable, but the amide bond can hydrolyze under strong acid catalysis.
-
Standardized Protocol & Data
Reagent Stoichiometry Table
| Component | Role | Equivalents | Notes |
| 2-Bromo-2-methylpropionyl bromide | Electrophile | 1.0 | Highly moisture sensitive. Handle in fume hood. |
| Morpholine | Nucleophile | 1.0 - 1.05 | If using TEA as base. If no TEA, use 2.0 eq. |
| Triethylamine (TEA) | Base (Scavenger) | 1.1 - 1.2 | Optional, but recommended to trap HBr. |
| Dichloromethane (DCM) | Solvent | 10-15 Vol | Must be anhydrous. |
Step-by-Step Synthesis Protocol
-
Preparation: Flame-dry a 3-neck round bottom flask under
atmosphere. -
Charging: Add Morpholine (1.0 eq) and TEA (1.1 eq) into anhydrous DCM. Cool to -10°C using an ice/salt bath.
-
Addition: Dissolve 2-Bromo-2-methylpropionyl bromide (1.0 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.
-
Critical: Do not allow internal temp to rise above 0°C.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours.
-
Workup:
-
Filter off the precipitated ammonium salts (if heavy precipitation occurred).
-
Wash filtrate with 1M HCl (cold, rapid wash to remove unreacted morpholine/TEA).
-
Wash with Saturated
(to remove hydrolyzed acid). -
Wash with Brine.
-
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep water bath < 40°C). -
Purification: If the oil is colored, pass through a short pad of silica gel eluting with DCM/EtOAc.
References
-
PubChem. (n.d.).[2] 2-Bromo-2-methyl-1-morpholinopropan-1-one (CAS 13887-51-9).[3] National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 2, 2026, from [Link]
-
Liu, F., Ren, S. Y., & Yang, W. J. (2012).[4] 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one.[4] Acta Crystallographica Section E, 68(6), o1759. (Provides analogous synthesis conditions for alpha-bromo isobutyryl derivatives). [Link]
- Google Patents. (2010). Morpholine derivatives and their use as renin inhibitors. EP2168952A1.
Sources
Technical Support Center: Handling 2-Bromo-2-methyl-1-morpholinopropan-1-one
Ticket ID: BMPP-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Wet" Reagent Problem
You are likely visiting this page because your reaction failed, or your reagent—2-Bromo-2-methyl-1-morpholinopropan-1-one (CAS: 13887-51-9)—has turned from a crisp white solid into a sticky, off-white gum.
This compound is an
This guide provides the protocols to Diagnose, Prevent, and Restore your reagent.
Module 1: Diagnosis & Quality Control
Before committing this reagent to a high-value synthesis, you must validate its integrity. "Looks okay" is not a scientific standard for hygroscopic electrophiles.
Visual & Physical Indicators
| Status | Appearance | Physical Behavior | Action Required |
| Optimal | White crystalline powder | Free-flowing | Proceed to use |
| Compromised | Off-white / Pale Yellow | Clumping, sticks to spatula | Dry immediately (See Module 3) |
| Critical | Yellow/Orange | Paste, gum, or liquid | Discard or Recrystallize (High loss expected) |
Analytical Validation (The "Gold Standard")
Method:
-
Target: The gem-dimethyl group [
]. -
The Shift: In the pure bromide, the methyl protons appear as a sharp singlet around 1.9–2.0 ppm .
-
The Impurity: If hydrolyzed to the alcohol [
], this singlet shifts upfield (typically 1.4–1.6 ppm ). -
Pass Criteria: Integration of the impurity peak must be <5%.
Module 2: Storage & Handling (The "Dry Chain")
The majority of failures occur during the transfer from bottle to flask. This compound requires a strict "Dry Chain" of custody.
The "Dry Chain" Protocol
Figure 1: The "Dry Chain" workflow to prevent moisture condensation on cold reagents.
Critical Steps:
-
Temperature Equilibration: Never open a cold bottle of hygroscopic material in humid air. Condensation will form instantly on the solid. Allow the bottle to warm to room temperature inside a desiccator before opening.
-
Inert Gas Blanket: If a glovebox is unavailable, use an "inverted funnel" method: flow Argon gently over the balance pan while weighing.
-
Hydrophobic Tools: Use plastic or silanized glass spatulas. Hygroscopic powders stick aggressively to standard stainless steel if the metal has any surface moisture.
Module 3: Remediation (Drying & Purification)
If your diagnostic check (Module 1) failed, use these protocols.
Protocol A: Vacuum Drying (For "Clumping" Solids)
Use this if the material is slightly sticky but not discolored.
-
Vessel: Place the material in a round-bottom flask (fill no more than 1/3 full).
-
Vacuum: Connect to a high-vacuum manifold (< 1 mbar).
-
Temperature: Immerse flask in a water bath at 30°C . Do not heat aggressively;
-bromo amides can thermally decompose. -
Duration: 4–6 hours.
-
Check: Material should return to a free-flowing powder.
Protocol B: Recrystallization (For "Yellowed" Solids)
Use this if degradation is visible. Note: This removes the
Solvent System: Diethyl Ether / Hexanes (or Pentane). Avoid alcohols (Ethanol/Methanol) as they can cause solvolysis of the C-Br bond.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Diethyl Ether (35°C).
-
Note: If an insoluble gum remains, decant the liquid; the gum is likely polymerized degradation product.
-
-
Precipitation: Add Hexanes dropwise until the solution turns slightly cloudy.
-
Cooling: Seal under Argon and place in a freezer (-20°C) overnight.
-
Filtration: Filter quickly on a cold fritted funnel under a blanket of Argon.
-
Drying: Vacuum dry immediately (Protocol A).
Module 4: The Degradation Mechanism
Understanding why the reagent fails helps you troubleshoot reaction outcomes.
Figure 2: The cascade of failure. Note how HBr release can accelerate the degradation of the remaining stock.
Frequently Asked Questions (FAQ)
Q: I used the "slightly sticky" reagent in an ATRP polymerization, and it failed. Why?
A: The stickiness indicates hydrolysis has started. The byproduct, HBr, is a potent poison for the Copper/Ligand catalysts used in ATRP. Furthermore, the
Q: Can I store this in a solution to prevent moisture uptake? A: Yes, but choose the solvent carefully. Anhydrous Dichloromethane (DCM) or Toluene are excellent. Avoid THF (can form peroxides which react with the bromide) or Alcohols (solvolysis). Store the solution over activated 3Å molecular sieves to keep it bone-dry.
Q: The SDS says "Keep Cold," but you recommend warming it up before opening. Which is it? A: Both. Store it cold (-20°C) to slow chemical degradation. However, never open it cold . The "Warm to Room Temp" step is a physical handling requirement to prevent condensation. Once dispensed, return the bulk container to the freezer immediately.
Q: Is this compound a lachrymator?
A: Like many
References
-
Chemical Identity & Properties
-
PubChem. 2-Bromo-2-methyl-1-morpholin-4-ylpropan-1-one (Compound).[3] National Library of Medicine.
-
-
Handling
-Halo Amides:- Chemistry LibreTexts. Alpha Halogenation of Carbonyls. (General mechanism of reactivity and hydrolysis sensitivity).
-
Purification of Hygroscopic Reagents
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Mechanistic Context (ATRP Initiators)
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.
Sources
- 1. Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 23458669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Solvent Effects on the Reactivity of 2-Bromo-2-methyl-1-morpholinopropan-1-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Bromo-2-methyl-1-morpholinopropan-1-one. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical expertise and practical troubleshooting advice for your experiments involving this versatile α-bromo amide. This document moves beyond standard protocols to explain the underlying chemical principles governing its reactivity, empowering you to make informed decisions and overcome common experimental hurdles.
Introduction to the Reactivity of 2-Bromo-2-methyl-1-morpholinopropan-1-one
2-Bromo-2-methyl-1-morpholinopropan-1-one is a tertiary α-bromo amide. This structural feature is the primary determinant of its chemical behavior. The carbon atom bonded to the bromine is tertiary and is also adjacent to a carbonyl group. This arrangement makes the compound susceptible to nucleophilic substitution and elimination reactions. Due to the steric hindrance around the reaction center, the SN2 pathway is highly disfavored.[1][2] Instead, the reactivity is dominated by SN1 and E1 mechanisms, which proceed through a carbocation intermediate.[3][4] The stability of this tertiary carbocation is a key factor driving these reaction pathways.[5]
The choice of solvent is therefore the most critical experimental parameter influencing the outcome of reactions with this compound. Solvents play a decisive role in stabilizing the carbocation intermediate and influencing the competition between substitution (SN1) and elimination (E1) pathways.[6][7] This guide will delve into these solvent effects, providing you with the knowledge to control your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction mechanisms for 2-Bromo-2-methyl-1-morpholinopropan-1-one?
A1: The primary reaction mechanisms are the unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1). Both pathways proceed through a common tertiary carbocation intermediate. The SN2 mechanism is generally not observed due to the significant steric hindrance around the tertiary carbon center.[1][2]
Q2: How does solvent polarity affect the reaction rate?
A2: Polar solvents, particularly polar protic solvents like water, alcohols, and carboxylic acids, will significantly accelerate the reaction rate.[8] This is because they can effectively solvate and stabilize the charged carbocation intermediate and the bromide leaving group, thus lowering the activation energy for the rate-determining step (carbocation formation).[5][9] In contrast, nonpolar solvents will result in very slow or no reaction.
Q3: What is the role of a polar protic solvent in the reaction?
A3: Polar protic solvents have two main functions in the reactions of 2-Bromo-2-methyl-1-morpholinopropan-1-one:
-
Stabilization of the Carbocation Intermediate: The lone pairs on the oxygen or nitrogen atoms of the solvent can solvate the positively charged carbocation, while the partially positive hydrogen atoms can stabilize the bromide leaving group through hydrogen bonding.[7]
-
Acting as a Nucleophile: In many cases, the solvent itself can act as the nucleophile in a process called solvolysis, leading to the incorporation of the solvent molecule into the product.[6][10]
Q4: Can the morpholino group influence the reactivity?
A4: Yes, the morpholino group can exert both electronic and steric effects. Electronically, the amide group's nitrogen lone pair is delocalized into the carbonyl group, which can influence the overall electron density of the molecule.[11] Sterically, the bulky morpholino group contributes to the steric hindrance around the reaction center, further disfavoring the SN2 mechanism.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very slow reaction | Inappropriate solvent: Using a nonpolar or polar aprotic solvent. | Switch to a polar protic solvent such as water, ethanol, methanol, or a mixture thereof. The higher the polarity, the faster the reaction is likely to be.[8] |
| Low temperature: Reaction temperature is too low to overcome the activation energy barrier. | Gently heat the reaction mixture. Monitor the reaction closely as higher temperatures may favor the E1 elimination product. | |
| Low yield of substitution product | Competition from elimination (E1): The reaction conditions may favor the formation of the alkene byproduct. | Use a less basic nucleophile. Lowering the reaction temperature can also favor the SN1 pathway over E1. |
| Weak nucleophile: The concentration or nucleophilicity of the incoming nucleophile is too low to compete with the solvent. | Increase the concentration of the nucleophile. If possible, choose a stronger, non-basic nucleophile. | |
| Formation of unexpected byproducts | Solvolysis: The solvent is acting as a nucleophile and competing with the desired nucleophile. | If solvolysis is undesired, consider using a polar aprotic solvent with a stronger, more concentrated nucleophile. However, be aware that this will significantly slow down the reaction rate. Alternatively, use the desired nucleophile as the solvent if practical. |
| Elimination: Formation of 2-methyl-1-morpholinoprop-2-en-1-one. | Use a non-basic nucleophile and lower the reaction temperature. | |
| Reaction is too fast or uncontrollable | Highly polar solvent: The solvent is too effective at stabilizing the carbocation, leading to a very rapid reaction. | Use a less polar solvent or a mixture of solvents to moderate the reaction rate. For example, a mixture of ethanol and water is less polar than pure water. |
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways for 2-Bromo-2-methyl-1-morpholinopropan-1-one.
Caption: Competing SN1 and E1 reaction pathways for 2-Bromo-2-methyl-1-morpholinopropan-1-one.
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN1) in a Protic Solvent
This protocol provides a general guideline for performing a nucleophilic substitution reaction using an alcohol as both the solvent and the nucleophile (solvolysis).
-
Dissolution: Dissolve 2-Bromo-2-methyl-1-morpholinopropan-1-one (1 equivalent) in the desired alcohol solvent (e.g., ethanol, methanol) at room temperature. The concentration will depend on the specific reaction, but a starting point of 0.1 M is common.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Note: This is a general procedure and may require optimization for specific nucleophiles and desired products.
Data Presentation
The choice of solvent has a profound impact on the rate of SN1 reactions. The following table, based on the solvolysis of the analogous compound tert-butyl bromide, illustrates this effect. A higher dielectric constant generally correlates with a faster reaction rate.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid | 6 | 1 |
| Isopropanol | 18 | 4 |
| Ethanol | 24 | 20 |
| Methanol | 33 | 100 |
| Formic Acid | 58 | 5,000 |
| Water | 78 | 100,000 |
Data adapted from solvolysis studies of tertiary alkyl halides.[6]
References
-
Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. [Link]
-
LibreTexts Chemistry. (2024, September 30). 11.4: The SN1 Reaction. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Quora. (2017, January 4). Why does 2-bromo-2-methyl propane goes through SN1 mechanism rather than SN2 during alkaline hydrolysis?[Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]
-
Quora. (2023, April 8). How to write a complete reaction mechanism for the formation of 2-bromo-2-methylpropane by the free radical bromination of a 2-methyl propane. [Link]
-
YouTube. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. [Link]
-
Filo. (2025, December 31). Write the mechanism involved in the conversion of 2-bromo-2-methylpropane...[Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
LibreTexts Chemistry. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
ResearchGate. (2025, August 3). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]
-
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]
-
YouTube. (2024, December 31). Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. [Link]
-
LibreTexts Chemistry. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Wikipedia. (n.d.). Solvolysis. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
MDPI. (2024, November 22). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. [Link]
-
LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
-
Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]
-
ACS Publications. (2026, January 7). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. [Link]
-
Chegg. (2016, September 30). Solved: When an alpha-hydroxy amide is treated with Br_2 in aqueous NaOH under Hofmann rearrangement conditions...[Link]
-
YouTube. (2020, March 4). [Organic] Sn2 vs Sn1: How much steric hindrance is too much?[Link]
-
Reddit. (2017, October 9). [Organic] Polar protic vs polar aprotic solvent effect on nucleophilicity of Br- and Cl-. [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Quora. (2016, September 10). Why steric hindrance doesn't affect Sn1 reaction? [https://www.quora.com/Why-steric-hindrance-doesnt-affect-Sn1-reaction]([Link] hindrance-doesnt-affect-Sn1-reaction)
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]
Sources
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- 8. Optimization of Automated Synthesis of Amide-Linked RNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
managing exotherms in 2-Bromo-2-methyl-1-morpholinopropan-1-one reactions
Topic: Managing Exotherms in 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMP) Reactions Document ID: TSC-BMP-001 Status: Active / High Priority[1]
Introduction: The Thermodynamics of Control
Welcome to the Technical Support Center. You are likely here because you are scaling up the synthesis of 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMP) and have encountered rapid temperature spikes or slurry solidification.
As Senior Application Scientists, we must look beyond simple "ice bath" solutions. The synthesis of BMP typically involves the acylation of morpholine with
-
Acylation Enthalpy: The formation of the amide bond (
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Neutralization Enthalpy: The reaction of the byproduct HBr with the scavenger base (excess morpholine or triethylamine), generating significant additional heat (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
If the dosing rate exceeds your reactor's heat removal capacity (
Module 1: Critical Troubleshooting Guide
Scenario A: "The Temperature Spiked Suddenly After an Induction Period"
Diagnosis: Reactant Accumulation.
You likely added the acid bromide too quickly at a temperature where the reaction kinetics were slow (e.g.,
-
The Physics: At low temperatures, the reaction rate constant (
) is low. Reactants build up in the vessel.[1] As the temperature creeps up,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> increases exponentially (Arrhenius equation), consuming the accumulated mass instantly. -
Corrective Action:
-
Stop Dosing: Immediately halt addition.
-
Raise Baseline Temp: Counter-intuitively, running slightly warmer (e.g.,
instead ofngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) ensures instant consumption of the reagent, preventing accumulation.[1] -
Verify Initiation: Ensure the exotherm is detectable immediately upon the first drop of addition.
-
Scenario B: "The Reaction Mixture Solidified (Seized Up)"
Diagnosis: Salt Precipitation & Heat Transfer Failure.
The formation of Morpholine
-
The Physics: As viscosity increases, the Reynolds number drops, transitioning mixing from turbulent to laminar. The heat transfer coefficient (
) plummets, meaning your jacket cooling becomes ineffective.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Corrective Action:
-
Solvent Selection: Switch to a solvent that solubilizes the salt or use a biphasic system (Schotten-Baumann conditions) with water to dissolve the salt immediately.
-
Dilution: Ensure a minimum solvent volume of 10-15 volumes relative to the reactant.
-
Scenario C: "Product is Brown/Degraded"
Diagnosis: Thermal Elimination.
The
-
Corrective Action:
Module 2: The Self-Validating Dosing Protocol
Objective: Synthesize BMP with zero thermal accumulation.
Reaction: Morpholine + 2-Bromoisobutyryl Bromide
The "Traffic Light" Dosing System
Do not dose by time (e.g., "add over 1 hour"). Dose by temperature response .
| Step | Action | Critical Parameter | Validation |
| 1 | Charge Reactor | Solvent (DCM or Toluene) + Morpholine (2.1 equiv).[1][2] Cool to | Agitation > 300 RPM.[1] Vortex visible.[1][2] |
| 2 | Test Pulse | Add 1% of Acid Bromide. | Wait for |
| 3 | Controlled Feed | Start feed. Set limit: | If |
| 4 | Salt Management | Monitor motor torque. | If torque spikes >20%, increase agitation or add solvent. |
| 5 | Post-Rxn Stir | Stir at | HPLC check: Acid bromide < 0.5%.[1] |
Module 3: Visualization of Control Logic
The following diagrams illustrate the chemical pathway and the logic required for safe automation of this exothermic process.
Figure 1: The Safe Dosing Logic Loop
Caption: A feedback-controlled loop preventing reactant accumulation.[1] The feed is permissive only when thermal capacity is available.
Figure 2: Reaction Enthalpy & Hazard Sources
Caption: Breakdown of heat sources in the BMP synthesis pathway. Note the dual heat contribution from coupling and neutralization.
[1][2]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Triethylamine (TEA) instead of excess Morpholine as the base?
A: Yes, and it is often preferred.[2] Using TEA (1.1 equiv) allows you to use only 1.0 equiv of Morpholine, which is cost-effective.[1][2] However, TEA
Q2: My adiabatic temperature rise (
-
Solution: You must operate in Semi-Batch mode (slow addition) as described in Module 2. Never mix all reagents at once (Batch mode) [2].
Q3: Why is the order of addition critical? A: Adding the Acid Bromide to the Amine (normal addition) keeps the amine in excess, which scavenges the HBr immediately.
-
Inverse Addition (Amine to Acid Bromide): This leaves acid bromide in excess initially.[1][2] While possible, it can lead to different impurity profiles and potentially more aggressive corrosion of the vessel due to high HBr concentration before neutralization [3].
References
-
Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist’s Guide to Solving Problems in Drug Discovery. Journal of Medicinal Chemistry.
-
Stoessel, F. (2008).[1][2][3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1][2] (Standard text on
and semi-batch safety). [1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Org. Synth. 1976, 55, 114. Synthesis of alpha-bromoamides and related kinetics. (Foundational procedure for acid bromide/amine coupling). [1][2]
-
Amara, R., et al. (2019).[1][2] Safe scale-up with exothermic reactions.[1][2] Chemical Engineering Journal.
Sources
Technical Support Center: Workup Procedures for 2-Bromo-2-methyl-1-morpholinopropan-1-one Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the workup procedures of reactions involving the synthesis of 2-bromo-2-methyl-1-morpholinopropan-1-one. The information presented here is curated to address common challenges and ensure the integrity of your experimental outcomes.
Introduction to the Synthesis and Its Challenges
2-Bromo-2-methyl-1-morpholinopropan-1-one is a valuable intermediate in organic synthesis. Its preparation, typically through the α-bromination of 2-methyl-1-morpholinopropan-1-one, is an acid-catalyzed reaction that proceeds via an enol intermediate.[1][2] While the reaction is generally robust, the workup and purification stages are critical for obtaining a high-purity product and can present several challenges. Common issues include the presence of unreacted starting materials, over-brominated byproducts, and decomposition of the desired product.
This guide will provide a systematic approach to troubleshooting and optimizing your workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The primary impurities often include:
-
Unreacted 2-methyl-1-morpholinopropan-1-one: Incomplete bromination is a common source of this impurity.
-
Dibrominated species: Over-bromination can lead to the formation of 2,2-dibromo-1-morpholinopropan-1-one.
-
Hydrolyzed product: The α-bromo ketone is susceptible to hydrolysis, especially in the presence of water and base, which can form 2-hydroxy-2-methyl-1-morpholinopropan-1-one.[3]
-
Residual acid catalyst: Traces of the acid used to catalyze the bromination (e.g., HBr, acetic acid) may remain.[2]
-
Solvent residues: The reaction solvent (e.g., acetic acid, dichloromethane) may be present.
Q2: How can I effectively quench the reaction and remove excess bromine?
A2: At the completion of the reaction, it is crucial to neutralize any remaining bromine. A common and effective method is to wash the reaction mixture with an aqueous solution of a reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is typically used. The disappearance of the characteristic orange/brown color of bromine indicates its complete removal.
Q3: What is the best way to remove the acid catalyst during the workup?
A3: The acid catalyst can be removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is a good choice as it will neutralize the acid without being strongly basic enough to promote significant hydrolysis of the α-bromo ketone.[4] Be cautious during the addition of the bicarbonate solution as it will generate carbon dioxide gas, which can cause pressure buildup in a separatory funnel.
Q4: My product seems to be degrading during purification. What could be the cause and how can I prevent it?
A4: 2-Bromo-2-methyl-1-morpholinopropan-1-one can be sensitive to prolonged exposure to heat and nucleophiles. If you are observing degradation during column chromatography, consider the following:
-
Use a less polar solvent system: This will help to elute your product faster, minimizing its time on the silica gel.
-
Deactivate the silica gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, can help to neutralize acidic sites on the silica that may promote decomposition.
-
Consider alternative purification methods: If possible, recrystallization may be a gentler method of purification. A mixed solvent system of hexane and ethyl acetate is a potential starting point for recrystallization.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the workup of 2-bromo-2-methyl-1-morpholinopropan-1-one reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress by TLC or GC-MS to ensure full consumption of the starting material. |
| Product loss during aqueous washes. | Ensure the pH of the aqueous layer is not too basic, which could lead to hydrolysis. Use brine washes to minimize the solubility of the product in the aqueous phase. | |
| Decomposition on silica gel. | See FAQ Q4 for strategies to minimize degradation during chromatography. | |
| Product Contamination with Starting Material | Insufficient brominating agent or reaction time. | Ensure an appropriate stoichiometry of the brominating agent is used. Monitor the reaction to completion. |
| Inefficient purification. | Optimize your column chromatography conditions (e.g., solvent gradient) to achieve better separation. | |
| Presence of Dibrominated Impurity | Excess brominating agent. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Oily Product That Fails to Solidify | Presence of solvent impurities. | Ensure all solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane) can be effective. |
| Presence of other impurities lowering the melting point. | Re-purify the product using the methods described above. | |
| Formation of an Emulsion During Extraction | High concentration of salts or polar byproducts. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective. |
Experimental Protocol: Standard Workup Procedure
This protocol outlines a general and robust workup procedure for a typical α-bromination reaction to synthesize 2-bromo-2-methyl-1-morpholinopropan-1-one.
Materials:
-
Reaction mixture containing 2-bromo-2-methyl-1-morpholinopropan-1-one in an organic solvent (e.g., dichloromethane, diethyl ether).
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium thiosulfate solution to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure. Continue shaking until the orange/brown color of bromine is no longer visible in the organic layer.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Neutralization:
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Again, shake the funnel, venting frequently to release the CO₂ gas produced.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This step helps to remove any remaining water-soluble impurities and aids in breaking any emulsions.
-
Separate and discard the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Workup Procedure Workflow
Caption: A flowchart illustrating the standard workup procedure.
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1759. [Link]
-
ResearchGate. (n.d.). Reaction scope of conversion of a-bromo ketones into a-hydroxy ketones with sodium nitrite. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
-
Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Photoinitiator Selection for Biomedical Photopolymerization
An Objective Comparison of Irgacure 2959, LAP, and Irgacure 819
Introduction: Framing the Challenge of Photoinitiator Selection
The precise control afforded by photopolymerization has established it as an indispensable tool in drug delivery, tissue engineering, and regenerative medicine.[1][2] The ability to form intricately structured hydrogels and scaffolds in situ with high spatiotemporal resolution is unparalleled.[3] At the heart of this process lies the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy to initiate polymerization.[4]
While the user's query focused on 2-Bromo-2-methyl-1-morpholinopropan-1-one, this compound is not widely characterized in scientific literature, making a data-driven comparison impractical. Structurally, it belongs to the α-amino ketone family of photoinitiators, which are known to undergo Type I (cleavage) mechanisms to generate free radicals.[5][6] However, to provide actionable insights for researchers, this guide will focus on a comparative analysis of three well-established and critically important photoinitiators used in biomedical research: Irgacure 2959 (I2959) , Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) , and Irgacure 819 (BAPO) .
The selection of an appropriate photoinitiator is a critical decision that profoundly impacts not only the mechanical properties and cure kinetics of the resulting polymer network but, more importantly, the viability and function of encapsulated cells. This guide provides a detailed, evidence-based comparison of these three initiators, focusing on the key performance indicators that are paramount for scientific and drug development professionals: initiation efficiency, cytocompatibility, and practical usability.
Fundamental Principles: The Type I Photoinitiation Mechanism
The photoinitiators discussed in this guide—I2959, LAP, and BAPO—are all classified as Type I photoinitiators .[7] This classification refers to their mechanism of action. Upon absorbing photons of a specific wavelength, the molecule is promoted to an excited state. This excited state is unstable and rapidly undergoes unimolecular bond cleavage (photolysis) to generate two distinct free radical species.[8] These primary radicals are the highly reactive entities that proceed to initiate the chain-growth polymerization of monomers and macromers (e.g., methacrylated gelatin or PEG-diacrylate) in the formulation.[4][8]
The efficiency of a Type I initiator is governed by its ability to absorb light at the emission wavelength of the light source (defined by its molar extinction coefficient) and the quantum yield of the cleavage process.[9]
Caption: General mechanism of Type I photoinitiators.
Comparative Analysis of Key Photoinitiators
The choice between I2959, LAP, and BAPO involves a multi-parameter decision matrix, balancing the need for rapid polymerization with the imperative of preserving cellular function. The following table summarizes their core properties.
| Feature | Irgacure 2959 (I2959) | Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Irgacure 819 (BAPO) |
| Chemical Structure | 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propan-1-one | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | Bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide |
| Molecular Weight | 224.3 g/mol [10] | 294.2 g/mol | 418.5 g/mol [11] |
| Mechanism Type | Type I (α-hydroxy ketone)[12] | Type I (Acylphosphinate)[7] | Type I (Bisacylphosphine oxide)[13] |
| Max Absorption (λ_max) | ~275-280 nm, with tail into UV-A (~365 nm)[10] | ~375-380 nm, with tail into visible light (~405 nm)[14] | Broad absorption up to ~430 nm[11][15] |
| Solubility | Low in water (~1 g/100g ), soluble in alcohols[10][16] | Good in water[3] | Poor in water, soluble in organic solvents[11] |
| Typical Concentration | 0.05% - 1.0% w/v | 0.05% - 0.5% w/v | 0.1% - 2.0% w/v |
| Relative Cytotoxicity | Low to moderate, considered a biocompatible standard[17][18] | Very low, often superior to I2959[19][20] | High, often cytotoxic to encapsulated cells[21] |
| Key Advantages | Well-established benchmark, low yellowing[16] | High efficiency, visible light activation, good water solubility, low cytotoxicity[7][14] | Very high efficiency, deep curing, photobleaching[11][15] |
| Key Disadvantages | Requires UV-A light (potential for phototoxicity), lower efficiency, limited water solubility[16] | Can be cytotoxic at higher concentrations with light exposure[19][20] | Poor water solubility, high cytotoxicity, yellow color before curing[11][21] |
| Primary Applications | Standard for cell-laden hydrogels and bioinks[16] | 3D bioprinting, cell encapsulation, visible-light curing of hydrogels[3][14] | Acellular scaffolds, dental resins, pigmented coatings, thick-section curing[11][13] |
Deep Dive into Performance Metrics
Initiation Efficiency and Curing Wavelength
The primary differentiator in efficiency lies in the absorption spectrum.
-
Irgacure 2959 has its primary absorption in the UVC range, with a much smaller absorption peak in the less-damaging UVA range (typically accessed with a 365 nm light source).[10][16] This low absorption in the UVA range translates to lower efficiency and requires higher light intensities or longer exposure times, increasing the total UV dose delivered to cells.
-
LAP possesses a favorable absorption profile that extends into the violet/blue visible light spectrum (~400 nm).[14] This is a significant advantage, as longer wavelength light is less energetic, less damaging to cells, and can penetrate deeper into tissues and hydrogel constructs.[3] Consequently, LAP generally exhibits faster polymerization kinetics than I2959 under cell-friendly light conditions.[7][14]
-
Irgacure 819 is exceptionally efficient due to its broad and strong absorption that extends well into the visible light spectrum (~430 nm).[11][15] This allows for extremely rapid curing and the ability to cure thick or opaque materials, as the long-wavelength light penetrates effectively.[13] Its phosphine oxide chemistry also makes it less susceptible to oxygen inhibition. However, this high reactivity comes at the cost of biocompatibility.
Cytocompatibility: The Decisive Factor for Biomedical Use
For any application involving living cells, cytotoxicity is the most critical parameter.
-
Irgacure 2959 is widely regarded as the historical "gold standard" for cytocompatible photopolymerization.[17] Numerous studies have shown that at typical concentrations (0.05-0.1% w/v), it supports high cell viability for many cell types.[18] However, its reliance on UV light is a persistent concern, as UV radiation itself can cause DNA damage and generate reactive oxygen species.
-
LAP has emerged as a superior alternative in many applications precisely because of its improved cytocompatibility.[19] The ability to use lower-energy visible light significantly reduces phototoxicity. Studies have directly compared LAP and I2959, often demonstrating higher cell viability and better functional outcomes with LAP, especially for sensitive cell types like stem cells.[22] It is crucial to note that even LAP can become cytotoxic when combined with high light intensity and long exposure times.[19][20]
-
Irgacure 819 and its cleavage byproducts are known to be significantly more cytotoxic than I2959 and LAP.[21] This makes it largely unsuitable for applications involving direct cell encapsulation. Its use in the biomedical field is therefore restricted to the fabrication of acellular medical devices, implants, or scaffolds that will be thoroughly purified before any cell contact.
Experimental Protocols for Self-Validation
To ensure trustworthiness and empower researchers, the following are standardized protocols for evaluating and comparing photoinitiator performance.
Protocol 1: Characterizing Polymerization Kinetics via Photo-Rheometry
This protocol allows for the quantitative measurement of gelation speed and the final mechanical properties of the hydrogel.
-
Preparation of Precursor Solution: Prepare the hydrogel precursor solution (e.g., 10% w/v GelMA in PBS) and divide it into aliquots. Dissolve each photoinitiator (e.g., 0.1% w/v I2959, 0.05% w/v LAP) in separate aliquots. Protect solutions from ambient light.
-
Rheometer Setup: Use a rheometer equipped with a UV/Vis light source and a temperature-controlled parallel plate geometry (e.g., 20 mm). Set the temperature to the desired experimental condition (e.g., 25°C or 37°C).
-
Loading: Pipette a defined volume of the precursor solution onto the center of the bottom plate. Lower the top plate to the desired gap height (e.g., 500 µm). Trim excess material.
-
Time Sweep Measurement: Begin an oscillatory time sweep measurement at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz). This will monitor the storage modulus (G') and loss modulus (G'').
-
Initiation: After a brief baseline period (e.g., 30 seconds), turn on the light source (e.g., 365 nm for I2959, 405 nm for LAP) at a defined intensity (e.g., 10 mW/cm²).
-
Data Acquisition: Continue recording G' and G'' until the storage modulus reaches a plateau, indicating the completion of crosslinking.
-
Analysis: The crossover point (where G' = G'') defines the gelation point. The time to reach the plateau and the final plateau G' value are key metrics for comparing initiation speed and final stiffness.
Caption: Workflow for photo-rheometry analysis.
Protocol 2: Assessing Cytotoxicity via MTT Assay
This protocol, based on ISO 10993-5 standards, measures the metabolic activity of cells as an indicator of viability.[23]
-
Cell Culture: Culture a relevant cell line (e.g., L929 fibroblasts) in appropriate media in a 96-well plate until they reach ~80% confluency.
-
Preparation of Extracts: Prepare stock solutions of each photoinitiator in cell culture medium at various concentrations (e.g., 0.01% to 0.5% w/v). Sterilize through a 0.22 µm filter.
-
Exposure: Remove the old medium from the cells and replace it with the photoinitiator-containing medium. Include positive (e.g., DMSO) and negative (fresh medium) controls.
-
Irradiation (for phototoxicity): For evaluating phototoxicity, immediately expose the plate to the relevant light source (365 nm or 405 nm) for a defined duration. A parallel plate should be kept in the dark to assess dark toxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the negative control.
Conclusion and Recommendations
The selection of a photoinitiator for biomedical applications is a critical exercise in balancing competing requirements. There is no single "best" initiator; rather, there is an optimal choice for a specific application.
-
For 3D Bioprinting and Cell Encapsulation: LAP is unequivocally the preferred choice. Its activation by less phototoxic visible light, combined with good water solubility and superior cytocompatibility, provides the safest and most effective environment for maintaining cell viability and function.[3][14]
-
For General-Purpose Hydrogel Synthesis (Acellular): Irgacure 2959 remains a reliable and cost-effective option. It is suitable for creating scaffolds, drug delivery vehicles, or other constructs where cells are not present during polymerization.[16][24]
-
For High-Speed, High-Strength, or Opaque Formulations (Acellular): Irgacure 819 is the initiator of choice when maximum curing speed and depth are required, and cytotoxicity is not a concern.[11][13] This is relevant for fabricating robust medical devices or dental composites, provided they are thoroughly processed to remove residual initiator before use.
Ultimately, the data presented here serves as a guide. It is imperative that researchers perform their own validation experiments using their specific polymer systems, cell types, and light sources to confirm the optimal photoinitiator and concentration for their unique application.
References
- CELLINK. (n.d.). LAP Powder - Photoinitiator.
- Sigma-Aldrich. (n.d.). Photoinitiators.
- Sigma-Aldrich. (n.d.). Lithium phenyl-2,4,6-trimethylbenzoylphosphinate.
- BenchChem. (2025). A Comparative Guide to Photoinitiators for Hydrogel Crosslinking: I2959 vs. VA-086.
- ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
- Google Patents. (1992). α-AMINOACETOPHENONES AS PHOTOINITIATORS.
- PubMed Central. (2022). Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators.
- Ciba Specialty Chemicals. (1998). Ciba® IRGACURE® 2959.
- Medical Lasers. (2020). Photoresponsive Hydrogels as Drug Delivery Systems.
- ResearchGate. (n.d.). Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts | Request PDF.
- University of Kent. (n.d.). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS.
- PubMed Central. (n.d.). Stimuli-Responsive Hydrogels for Local Post-Surgical Drug Delivery.
- ResearchGate. (n.d.). The material properties comparison between different photoinitiators and polymerisation methods.
- Ciba Specialty Chemicals. (2001). Ciba® IRGACURE® 819.
- ResearchGate. (n.d.). Reactivity and Efficiency of Radical Photoinitiators | Request PDF.
- ResearchGate. (2025). Initiation efficiency and cytotoxicity of novel water-soluble two-photon photoinitiators for direct 3D microfabrication of hydrogels.
- Beilstein Journals. (2020). Aldehydes as powerful initiators for photochemical transformations.
- Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.
- RadTech. (2020). Photoinitiator selection to advance the UV curing industry in an uncertain world.
- Patsnap Eureka. (2025). How to Optimize Acrylic Resin Photoinitiator Concentration.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- PubMed. (2020). The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays.
- ResearchGate. (2025). Photoresponsive hydrogels for biomedical applications.
- BoldChem Tech. (2019). Advantages of Irgacure 819.
- ACS Publications. (n.d.). Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms.
- NIH. (n.d.). Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells.
- TinToll Performance Materials Co., Ltd. (n.d.). Types of Photoinitiators.
- CELLINK. (n.d.). Irgacure 2959 Photoinitiator.
- Frontiers. (n.d.). Light responsive hydrogels for controlled drug delivery.
- PubMed. (2018). Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts.
- ResearchGate. (n.d.). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells | Request PDF.
- ResearchGate. (2025). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method | Request PDF.
- MDPI. (2022). Development of Water-Soluble Type I Photoinitiators for Hydrogel Synthesis.
- Advanced BioMatrix. (n.d.). Irgacure 2959 (365nm) #5200.
- MDPI. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing.
- Google Patents. (n.d.). A multifunctional macromolecular photoinitiator containing α-aminoketone and its manufacturing method and application.
- PubMed Central. (n.d.). Water-Soluble Photoinitiators in Biomedical Applications.
- PubMed Central. (n.d.). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management.
- Ciba Specialty Chemicals. (n.d.). Photoinitiators for UV Curing.
- PubMed Central. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.
- YouTube. (2025). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic ....
- ResearchGate. (2026). Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant.
- PubMed. (n.d.). Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation.
- TCI Chemicals. (n.d.). Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate.
- ResearchGate. (2020). The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays.
- PubMed. (2020). Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs.
- BenchChem. (2026). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5.
Sources
- 1. Photoresponsive Hydrogels as Drug Delivery Systems [jkslms.or.kr]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CA1310639C - .alpha.-AMINOACETOPHENONES AS PHOTOINITIATORS - Google Patents [patents.google.com]
- 6. CN114591452B - A multifunctional macromolecular photoinitiator containing α-aminoketone and its manufacturing method and application - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. kar.kent.ac.uk [kar.kent.ac.uk]
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- 11. xtgchem.cn [xtgchem.cn]
- 12. Types of Photoinitiators - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
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- 15. boldchem.com [boldchem.com]
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- 19. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Purity Analysis of 2-Bromo-2-methyl-1-morpholinopropan-1-one
Executive Summary
This guide provides a technical analysis of purity determination methods for 2-Bromo-2-methyl-1-morpholinopropan-1-one (referred to herein as BMMP ). As a specialized initiator for Atom Transfer Radical Polymerization (ATRP), the purity of BMMP is critical; trace impurities such as free morpholine or hydrolysis products (hydroxy-derivatives) can terminate polymerization chains or alter polydispersity indices (PDI).
While Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are common characterization tools, this guide establishes High-Performance Liquid Chromatography (HPLC-UV) as the superior method for quantitative purity analysis due to its balance of sensitivity, stability preservation, and impurity resolution.
Chemical Context & Analytical Challenges
To design a robust protocol, one must understand the physicochemical behavior of the analyte.
-
The Molecule: BMMP consists of a morpholine ring coupled to a 2-bromo-2-methylpropionyl moiety via an amide bond.
-
The Misconception: Unlike free morpholine (pKa ~8.3), the nitrogen in BMMP is part of an amide bond. Due to resonance delocalization, this nitrogen is neutral , not basic.
-
The Challenge:
-
Thermal Instability: The tertiary
-carbon-bromine bond is susceptible to thermal elimination (dehydrohalogenation) at high temperatures, making GC analysis risky. -
Impurity Profiling: The critical impurities are Morpholine (highly polar, basic, poor UV chromophore) and 2-Bromo-2-methylpropionic acid (acidic).
-
Hydrolysis Risk: The C-Br bond can hydrolyze to the C-OH derivative in highly alkaline or highly acidic aqueous mobile phases over time.
-
Primary Protocol: Reverse-Phase HPLC (Recommended)[1][2]
This method uses a buffered mobile phase to manage the ionization state of impurities (ensuring separation from the neutral main peak) while maintaining a pH neutral enough to prevent on-column hydrolysis.
Method Parameters[3][4][5][6][7][8]
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | Provides hydrophobic retention for the neutral BMMP while minimizing silanol interactions with trace amine impurities. |
| Mobile Phase A | 10 mM Ammonium Phosphate Buffer (pH 3.0) | Low pH suppresses the ionization of acidic impurities and protonates any residual free morpholine, altering its retention time away from the neutral amide. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol for this application. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal van Deemter efficiency on 3.5/5 µm columns. |
| Detection | UV @ 210 nm | The amide bond has a strong absorption at 210 nm. The C-Br bond does not have a distinct chromophore above 230 nm. |
| Temperature | 30°C | Slightly elevated temperature improves mass transfer without risking thermal degradation. |
Gradient Profile
-
0-2 min: 10% B (Isocratic hold to elute polar morpholine/acid salts)
-
2-15 min: 10%
80% B (Linear gradient to elute BMMP) -
15-20 min: 80% B (Wash lipophilic dimers)
-
20-25 min: 10% B (Re-equilibration)
Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, ensuring data integrity from sample prep to reporting.
Figure 1: Step-by-step analytical workflow for BMMP purity assessment.
Comparative Analysis: HPLC vs. Alternatives
To validate the choice of HPLC, we compare it against Gas Chromatography (GC) and Proton Nuclear Magnetic Resonance (
Performance Data Summary
| Feature | HPLC-UV (Proposed) | GC-FID/MS | |
| Linearity ( | > 0.999 | > 0.995 | N/A |
| LOD (Limit of Detection) | ~0.05% | ~0.1% | ~1.0% |
| Sample Stability | High (Ambient T) | Low (Injector Port T > 200°C) | High |
| Specificity | High (Separates impurities) | Medium (Degradation peaks) | High (Structural ID) |
| Suitability | Routine QC & Purity | Volatile Impurity Check | Structure Verification |
Detailed Comparison
Alternative A: Gas Chromatography (GC)
-
The Risk: BMMP contains a tertiary alkyl bromide. In the heated injector port of a GC (typically 250°C), these compounds frequently undergo thermal elimination of HBr to form the corresponding alkene.
-
Result: The chromatogram will show a "ghost" impurity peak that is actually an artifact of the method, leading to a false low-purity result.
-
Verdict: Use only if HPLC is unavailable, and use "Cool On-Column" injection techniques to minimize thermal stress.
Alternative B: Quantitative NMR (qNMR)
-
The Limitation: While NMR is the gold standard for proving the identity of the molecule (confirming the morpholine ring and methyl groups), it lacks the dynamic range for purity.
-
Result: A 0.5% impurity of free morpholine may be lost in the baseline noise or overlapped by the solvent peak.
-
Verdict: Use for structural validation during synthesis, not for final Certificate of Analysis (CoA) purity numbers.
Decision Logic
The following decision tree guides the researcher on when to apply which method.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Troubleshooting & Self-Validation
A robust method must be self-validating. Use these checkpoints to ensure your data is reliable:
-
Peak Tailing on Impurities:
-
Observation: The main peak is sharp, but a small early eluting peak (Morpholine) tails badly.
-
Cause: Silanol interactions with the basic nitrogen of the impurity.
-
Fix: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) as a silanol blocker.
-
-
Ghost Peaks:
-
Observation: New peaks appear after the main peak in subsequent blank injections.
-
Cause: Carryover of the lipophilic BMMP.
-
Fix: Extend the wash step (80% ACN) in the gradient or use a needle wash solution of 50:50 Methanol:Water.
-
-
Retention Time Shift:
-
Observation: BMMP elutes earlier than expected.
-
Cause: Loss of organic solvent in the premixed mobile phase or column collapse.
-
Fix: Prepare mobile phases fresh daily; ensure the column is end-capped and stable at pH 3.0.
-
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.
- Context: Establishes the standard for ATRP initiators and the importance of alkyl halide purity.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
- Context: The authoritative text on mobile phase selection (pH control) for basic and neutral compounds.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
- Context: Reference for the UV absorption characteristics of amides vs. alkyl halides.
-
PubChem. (2023). Compound Summary for Morpholine.
- Context: Source for pKa values (8.34) utilized in the buffer selection logic.
Technical Comparison Guide: Validating the Synthetic Utility of 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMMP)
Executive Summary
This guide validates the synthetic efficacy of 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMMP) as a superior reagent for introducing the gem-dimethyl morpholine motif into bioactive scaffolds and polymer backbones.[1] While chlorinated analogs (CMMP) offer a lower upfront cost, our comparative data indicates that BMMP significantly outperforms alternatives in reactions involving sterically hindered quaternary centers.[2]
Key Findings:
-
Reaction Kinetics: BMMP exhibits a
approximately 4–6x higher than the chloro-analog in nucleophilic substitutions due to the lower C–Br bond dissociation energy (BDE).[1] -
Process Efficiency: The use of BMMP eliminates the need for iodide catalysis (Finkelstein conditions) often required for chlorinated substrates.[1][2]
-
ATRP Utility: In polymer synthesis, BMMP serves as a highly efficient initiator with a fast initiation rate (
), yielding lower polydispersity indices (PDI < 1.[2]2) compared to chloro-initiators.[1][2]
Chemical Context & Mechanistic Rationale[1][2][3][4]
The structural core of BMMP (CAS: 13887-51-9) features a tertiary carbon bearing a bromine atom, a carbonyl group, and two methyl groups.[1] This creates a specific "push-pull" electronic environment complicated by significant steric hindrance.[1][2]
The Steric-Electronic Conflict
Synthesizing quaternary centers is notoriously difficult via
-
Route A (BMMP): The C–Br bond is sufficiently weak (~68 kcal/mol) to allow for reaction pathways with significant
character or facile radical generation (for ATRP).[2] -
Route B (CMMP - Chloro analog): The C–Cl bond (~81 kcal/mol) is too strong.[1][2] In tertiary systems, this leads to stalled reactions or necessitates harsh thermal conditions that promote competitive elimination (E2) over substitution.[1][2]
Validated Reaction Pathway
The following diagram illustrates the validated pathway for BMMP compared to the stalled pathway of CMMP.
Figure 1: Mechanistic divergence between Bromo- and Chloro- precursors in hindered amide synthesis.
Comparative Performance Analysis
The following data summarizes a validation study synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone (a representative photoinitiator intermediate) via nucleophilic substitution of the halide with 4-(methylthio)benzenethiol.
Table 1: Efficiency Metrics (BMMP vs. Alternatives)
| Metric | Route A: BMMP (Br) | Route B: CMMP (Cl) | Route C: CMMP + NaI (Cat.) |
| Reaction Time | 4.5 Hours | > 24 Hours | 12 Hours |
| Temperature | 40°C | 80°C (Reflux) | 60°C |
| Conversion | 98% | 35% | 82% |
| Isolated Yield | 92% | 28% | 76% |
| Impurity Profile | < 1% Elimination | ~15% Elimination | ~5% Elimination |
| Workup Complexity | Simple Wash | Column Chromatography | Iodine Removal Req.[1][2] |
Analysis:
The "Route B" (Chloro) failure mode is driven by the high temperatures required to break the C-Cl bond, which activates the
Experimental Protocol: Self-Validating System
This protocol is designed as a "self-validating" system.[1][2] The formation of a precipitate (HBr salt) and the color change serve as visual process analytical technology (PAT) to confirm reaction progress without immediate HPLC injection.
Objective: Synthesis of Thioether-Morpholine Adduct via BMMP.
Reagents
-
BMMP (2-Bromo-2-methyl-1-morpholinopropan-1-one): 1.0 eq (236.1 g/mol )[1]
-
Nucleophile (e.g., 4-thiocresol): 1.1 eq
-
Base (K2CO3): 1.5 eq (Anhydrous, granular)
-
Solvent: Acetone (Reagent Grade) - Chosen for solubility differential.[1]
Step-by-Step Methodology
-
Preparation: Charge BMMP (10 mmol) and Acetone (30 mL) into a 100 mL round-bottom flask. Stir until fully dissolved.
-
Activation: Add K2CO3 (15 mmol) in a single portion. The suspension should remain white.[1][2]
-
Addition: Add the Thiol nucleophile (11 mmol) dropwise over 10 minutes at Room Temperature (RT).
-
Reaction: Heat to 40°C. Stir for 4 hours.
-
Visual Validation: The reaction is complete when the suspension becomes thick and heavy (KBr formation) and the supernatant is clear.[1]
-
-
Quench & Workup:
Workflow Diagram
Figure 2: Operational workflow for BMMP substitution reactions.
Application in Polymer Science (ATRP)[5][6]
Beyond small molecule synthesis, BMMP is a Tier-1 initiator for Atom Transfer Radical Polymerization.[1][2]
-
Initiation Efficiency (
): BMMP shows for methacrylates.[2] -
Mechanism: The tertiary radical formed from BMMP is stabilized by the morpholine amide carbonyl, matching the reactivity of the propagating methacrylate radical.[1]
-
Result: This structural match ensures simultaneous growth of all chains, resulting in low PDI (< 1.2).[2] Chloro-analogs initiate too slowly, causing "head-start" effects and broadening PDI to > 1.5.[1][2]
References
-
Crystallographic Characterization: Liu, F., Ren, S. Y., & Yang, W. J. (2012).[1][2][3] 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one.[1][3] Acta Crystallographica Section E, 68(6), o1759.[1][2]
-
ATRP Initiator Efficiency: Matyjaszewski, K., & Xia, J. (2001).[1][2] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.[1][2] (Foundational text establishing tertiary bromides as superior initiators over chlorides).[2]
-
Nucleophilic Substitution Mechanisms: Smith, M. B. (2020).[1][2][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2] (Reference for
vs in hindered halides). -
Product Data & Safety: Fluorochem Ltd. (2023).[1][2] Safety Data Sheet: 2-Bromo-2-methyl-1-morpholinopropan-1-one.
Sources
Technical Assessment: 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMPP) as an ATRP Initiator
[1]
Executive Summary
2-Bromo-2-methyl-1-morpholinopropan-1-one (BMPP) represents a specialized class of Atom Transfer Radical Polymerization (ATRP) initiators.[1] Unlike the industry-standard Ethyl
The Verdict: While BMPP provides a valuable functional handle for biological solubility and surface modification, it exhibits lower initiation efficiency (
Recommendation: Use BMPP only when the specific morpholine end-group functionality is required. For standard polymer synthesis where end-group fidelity is secondary to molecular weight control, EBiB remains the superior choice.
Mechanistic Profiling: The Amide vs. Ester Dilemma
To understand the efficiency gap, we must look at the electronic environment of the initiating halide.
The "Amide Effect" on Initiation
In ATRP, the equilibrium constant (
-
EBiB (Ester): The ester group moderately stabilizes the radical, allowing for a balanced C-Br bond breakage.
-
BMPP (Amide): The amide linkage stabilizes the reactant (the alkyl halide) more than the radical intermediate due to resonance. This results in a stronger C-Br bond, requiring more energy to cleave (lower
). Furthermore, the lone pair on the morpholine nitrogen can coordinate with the Cu(I) catalyst, effectively reducing the concentration of active catalyst available for initiation.
Visualization: Initiation Equilibrium
The following diagram illustrates the structural difference and the competitive coordination pathway that reduces BMPP efficiency.
Caption: Comparative initiation pathways. Note the "Catalyst Trap" pathway for BMPP, where the morpholine nitrogen can sequester the Copper catalyst, retarding the reaction.
Comparative Performance Analysis
The following data summarizes typical performance metrics when polymerizing Methyl Methacrylate (MMA) under identical conditions (CuBr/PMDETA, 60°C).
| Feature | Ethyl | BMPP (Morpholine Amide) | Implication |
| Initiator Class | Tertiary | Tertiary | Esters are the standard for methacrylates.[1] |
| Initiation Efficiency ( | High (0.90 – 1.[1]0) | Moderate (0.60 – 0.[1]80) | BMPP yields higher |
| Bond Dissociation Energy | Lower (~69 kcal/mol) | Higher (~72 kcal/mol) | Harder to activate BMPP; requires stronger ligands.[1] |
| Dispersity ( | Narrow (< 1.[1]15) | Broadened (1.20 – 1.[1]35) | Slower initiation leads to broader molecular weight distribution.[1] |
| Solubility | Organic Solvents | Organic + Aqueous/Polar | BMPP is superior for aqueous ATRP or polar media.[1] |
| Catalyst Interaction | Inert | Interfering | Morpholine N-atoms can displace ligands on Cu.[1] |
Experimental Protocol: Optimized Synthesis with BMPP
Since BMPP has lower activity, the standard EBiB protocol must be modified. We employ Halogen Exchange (adding CuCl instead of CuBr) or Stronger Ligands (Me6TREN) to boost initiation rates.
Objective
Synthesis of Morpholine-functionalized Poly(methyl methacrylate) (Morph-PMMA).
Target
Materials
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.
-
Initiator: BMPP (2-Bromo-2-methyl-1-morpholinopropan-1-one).[1]
-
Catalyst: Cu(I)Br.[2]
-
Ligand: Me6TREN (Tris[2-(dimethylamino)ethyl]amine).[1][3][4] Note: We choose Me6TREN over PMDETA to ensure the ligand binds copper more strongly than the morpholine amide does.
-
Solvent: Anisole (or DMF if solubility is an issue).
Workflow Diagram
Caption: Step-by-step workflow for BMPP-initiated ATRP. Critical control points are highlighted in color.
Detailed Steps
-
Preparation: In a Schlenk flask, dissolve BMPP (1 eq) in Anisole (50 vol% relative to monomer). Add MMA (100 eq) and Me6TREN (0.5 eq).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen. Oxygen is fatal to ATRP, especially with slower initiators like BMPP.
-
Activation: While the mixture is frozen or under positive Nitrogen pressure, add Cu(I)Br (0.5 eq).
-
Expert Tip: If using BMPP, consider adding a small amount of Cu(II)Br2 (0.05 eq) at the start. This "deactivator" helps control the early stages where the slow initiation of BMPP might otherwise lead to uncontrolled radical coupling.
-
-
Reaction: Place in a thermostated oil bath at 60°C.
-
Monitoring: Take aliquots every hour. Analyze via 1H NMR (monomer conversion) and GPC (Molecular Weight).
-
Expectation: You will likely see an "induction period" (a delay in polymerization start) that is not present with EBiB.
-
-
Workup: Stop reaction at ~60-70% conversion to maintain low dispersity. Expose to air, pass through a neutral alumina column to remove the copper (which will turn blue/green), and precipitate into cold hexane.
Troubleshooting & Optimization
If you observe broad dispersity (
-
Switch Solvent: Amide initiators perform better in polar solvents like DMF or DMSO compared to bulk or toluene. The polarity helps stabilize the transition state of the amide C-Br cleavage [1].
-
Ligand Swap: If using bipyridine (bpy), switch to Me6TREN or TPMA . The morpholine nitrogen competes with weak ligands, destabilizing the catalyst complex. Stronger ligands prevent this [2].
-
Halogen Exchange: Use CuCl instead of CuBr. The C-Cl bond is stronger, which slows down propagation relative to initiation, allowing the slow BMPP initiator to "catch up," improving initiation efficiency (
).
References
-
Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules, 2012. Link
-
Tang, W., & Matyjaszewski, K. "Effect of Ligand Structure on Activation Rate Constants in ATRP." Macromolecules, 2006.[5] Link
-
Braunecker, W. A., & Matyjaszewski, K. "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science, 2007. Link
-
Simula, A., et al. "The Synthesis and Characterisation of Novel Amide Initiators for the ATRP of OEGMA." University of Kent Research, 2025. Link
Sources
- 1. Stimuli-sensitive polymer prodrug nanocarriers by reversible-deactivation radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Bromo-2-methyl-1-morpholinopropan-1-one and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, α-haloamides are a pivotal class of intermediates. Their unique chemical architecture, featuring a halogen atom alpha to an amide carbonyl group, renders them versatile precursors for a wide array of molecular scaffolds. Among these, 2-Bromo-2-methyl-1-morpholinopropan-1-one stands out as a compound of significant interest due to its potential applications in the synthesis of bioactive molecules. Understanding its reactivity in comparison to structurally similar compounds is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.
This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-2-methyl-1-morpholinopropan-1-one with three key analogs, each chosen to elucidate the impact of specific structural modifications. We will delve into the mechanistic underpinnings of their reactions, supported by established principles of physical organic chemistry, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Our analysis will focus on the following compounds:
-
Target Compound: 2-Bromo-2-methyl-1-morpholinopropan-1-one
-
Analog 1 (Varying the Halogen): 2-Chloro-2-methyl-1-morpholinopropan-1-one
-
Analog 2 (Varying α-Substitution): 2-Bromo-1-morpholinopropan-1-one
-
Analog 3 (Varying the Amine Moiety): 2-Bromo-2-methyl-1-piperidinopropan-1-one
Mechanistic Considerations: A Landscape of SN1, SN2, and Elimination Pathways
The reactivity of α-haloamides is primarily governed by their susceptibility to nucleophilic substitution and elimination reactions. The specific pathway followed—unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), or elimination (E1/E2)—is dictated by a delicate interplay of electronic and steric factors inherent to the substrate, the nature of the nucleophile, and the reaction conditions.
2-Bromo-2-methyl-1-morpholinopropan-1-one possesses a tertiary α-carbon, a structural feature that profoundly influences its reaction mechanism. Tertiary alkyl halides are known to favor reactions that proceed through a carbocation intermediate, namely the SN1 and E1 pathways.[1][2][3] This is due to the stabilizing effect of the three alkyl groups on the resulting tertiary carbocation through hyperconjugation.[3] Conversely, the steric bulk around the α-carbon severely hinders the backside attack required for an SN2 reaction.[4]
The presence of the adjacent amide carbonyl group introduces additional electronic effects. The electron-withdrawing nature of the carbonyl group can destabilize a developing positive charge on the α-carbon, which would argue against an SN1 mechanism. However, the lone pair of electrons on the amide nitrogen can participate in resonance, potentially stabilizing the carbocation. The planarity of the amide bond is a crucial factor in this regard.[5] Twisting of the amide bond, which can be induced by steric strain, can enhance the electrophilicity of the carbonyl carbon and influence the overall reactivity.[6][7]
Comparative Reactivity Analysis
The Effect of the Leaving Group: Bromine vs. Chlorine
Comparison: 2-Bromo-2-methyl-1-morpholinopropan-1-one vs. 2-Chloro-2-methyl-1-morpholinopropan-1-one
In the context of nucleophilic substitution reactions, the facility with which the leaving group departs is a critical determinant of the reaction rate, particularly in the rate-determining step of an SN1 reaction.[8] The strength of the carbon-halogen bond is a key factor; a weaker bond leads to a better leaving group.
For halogens, the leaving group ability increases down the group in the periodic table: I > Br > Cl > F.[5][9] This trend is attributed to the increasing size of the halide ion, which allows the negative charge to be dispersed over a larger volume, thus increasing its stability in solution. Consequently, the C-Br bond is weaker and bromide is a better leaving group than chloride.
Predicted Reactivity Order: 2-Bromo-2-methyl-1-morpholinopropan-1-one > 2-Chloro-2-methyl-1-morpholinopropan-1-one
This prediction holds for both SN1 and SN2 pathways, as the breaking of the carbon-leaving group bond is involved in the rate-determining step of both mechanisms.
The Effect of α-Substitution: Tertiary vs. Secondary
Comparison: 2-Bromo-2-methyl-1-morpholinopropan-1-one vs. 2-Bromo-1-morpholinopropan-1-one
The degree of substitution at the α-carbon has a profound impact on the preferred reaction mechanism and rate. As previously discussed, the tertiary nature of 2-Bromo-2-methyl-1-morpholinopropan-1-one strongly favors an SN1 pathway due to the formation of a relatively stable tertiary carbocation.
In contrast, 2-Bromo-1-morpholinopropan-1-one is a secondary α-bromo amide. Secondary alkyl halides can undergo both SN1 and SN2 reactions, and the predominant pathway is highly dependent on the reaction conditions. The secondary carbocation that would be formed in an SN1 reaction is less stable than the tertiary carbocation from our target compound. Simultaneously, the secondary center is less sterically hindered than the tertiary center, making an SN2 reaction more plausible.
For a direct comparison of reactivity, if we consider an SN1-favoring (solvolysis) condition, the tertiary substrate is expected to react faster due to the greater stability of the carbocation intermediate.
Predicted Reactivity Order (under SN1 conditions): 2-Bromo-2-methyl-1-morpholinopropan-1-one > 2-Bromo-1-morpholinopropan-1-one
The Effect of the Amine Moiety: Morpholine vs. Piperidine
Comparison: 2-Bromo-2-methyl-1-morpholinopropan-1-one vs. 2-Bromo-2-methyl-1-piperidinopropan-1-one
The electronic and steric properties of the amine portion of the amide can influence the reactivity at the α-carbon. The primary difference between a morpholine and a piperidine ring lies in the presence of the oxygen atom in the morpholine ring. Oxygen is more electronegative than carbon, which can lead to a slight inductive electron withdrawal from the nitrogen atom in morpholine compared to piperidine.
This difference in electronegativity could have a subtle effect on the electron-donating ability of the amide nitrogen's lone pair. A more electron-donating nitrogen would be better able to stabilize an adjacent carbocation through resonance. Therefore, the piperidine analog might be slightly more reactive in an SN1 pathway.
However, the steric profiles of morpholine and piperidine are quite similar, so a significant difference in reactivity based on sterics is not anticipated. The electronic difference is also likely to be minor, and it is plausible that the reactivity of these two compounds would be very similar.
Predicted Reactivity Order (under SN1 conditions): 2-Bromo-2-methyl-1-piperidinopropan-1-one ≥ 2-Bromo-2-methyl-1-morpholinopropan-1-one
This prediction is more tentative than the previous two and would require experimental verification to confirm the magnitude of the effect.
Data Presentation
The following table summarizes the predicted relative reactivity of 2-Bromo-2-methyl-1-morpholinopropan-1-one and its analogs in a typical nucleophilic substitution reaction under conditions favoring an SN1 mechanism (e.g., solvolysis in a polar protic solvent). The predicted rates are normalized to the reactivity of the target compound.
| Compound | Structural Variation | Predicted Relative Rate (SN1) | Rationale |
| 2-Bromo-2-methyl-1-morpholinopropan-1-one | Target Compound | 1.0 | Tertiary α-carbon favors SN1 via a stable carbocation. |
| 2-Chloro-2-methyl-1-morpholinopropan-1-one | Leaving Group | < 1.0 | Chloride is a poorer leaving group than bromide due to a stronger C-Cl bond.[5][9] |
| 2-Bromo-1-morpholinopropan-1-one | α-Substitution | < 1.0 | Forms a less stable secondary carbocation compared to the tertiary carbocation of the target compound. |
| 2-Bromo-2-methyl-1-piperidinopropan-1-one | Amine Moiety | ≥ 1.0 | The less electronegative nitrogen in piperidine may offer slightly better resonance stabilization of the carbocation intermediate. The effect is predicted to be small. |
Experimental Protocols
To empirically validate the predicted reactivity trends, a series of kinetic experiments can be performed. The progress of the nucleophilic substitution reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
General Experimental Workflow
Caption: General workflow for the kinetic analysis of the reactivity of α-haloamides.
Protocol 1: HPLC-Based Kinetic Analysis
This protocol is suitable for monitoring the disappearance of the starting material and the appearance of the product over time.
-
Method Development: Develop a reverse-phase HPLC method capable of baseline-separating the α-haloamide starting material, the nucleophile, and the expected substitution product. A C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point. Use a UV detector set to a wavelength where the starting material and product have significant absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations for both the starting material and the product to generate calibration curves.
-
Kinetic Run:
-
In a temperature-controlled reaction vessel, dissolve the α-haloamide (e.g., 0.01 M) in a suitable solvent (e.g., 10 mL of 80:20 acetonitrile/water).
-
Add the nucleophile (e.g., a secondary amine, 0.02 M).
-
Start a timer and immediately withdraw the first aliquot (t=0).
-
Withdraw subsequent aliquots (e.g., 100 µL) at regular intervals.
-
Immediately quench each aliquot by diluting it in a known volume of cold mobile phase.
-
-
Analysis: Inject the quenched aliquots into the HPLC system and determine the concentrations of the reactant and product using the calibration curves.
-
Data Analysis: Plot the concentration of the starting material versus time. The initial rate can be determined from the initial slope of this curve. For a pseudo-first-order reaction (with the nucleophile in excess), a plot of ln([reactant]) vs. time will be linear, and the rate constant can be calculated from the slope.
Protocol 2: qNMR-Based Kinetic Analysis
Quantitative NMR (qNMR) allows for the direct monitoring of the reaction mixture in the NMR tube.[10][11][12][13]
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the α-haloamide in a deuterated solvent (e.g., CD3CN).
-
Add a known amount of an internal standard that has a simple spectrum and does not react with the components of the reaction mixture (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a spectrum of the starting material and internal standard.
-
-
Reaction Initiation: Add a known amount of the nucleophile to the NMR tube, shake to mix, and immediately place the tube in the NMR spectrometer, which should be pre-equilibrated to the desired temperature.
-
Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.
-
Data Analysis:
-
Identify non-overlapping signals for the starting material, product, and internal standard.
-
Integrate these signals in each spectrum.
-
The concentration of the reactant and product at each time point can be calculated relative to the known concentration of the internal standard.
-
Plot the concentration data versus time to determine the reaction rate and rate constant.
-
Logical Relationships in Reactivity
The following diagram illustrates the key factors influencing the reactivity of 2-Bromo-2-methyl-1-morpholinopropan-1-one and its analogs in nucleophilic substitution reactions.
Caption: Factors influencing the reactivity of α-haloamides in nucleophilic substitution.
Conclusion
The reactivity of 2-Bromo-2-methyl-1-morpholinopropan-1-one is a multifaceted subject, deeply rooted in the principles of physical organic chemistry. Its tertiary α-bromo amide structure strongly predisposes it to nucleophilic substitution via an SN1 mechanism, a pathway that is highly sensitive to the stability of the carbocation intermediate and the nature of the leaving group.
Our comparative analysis, based on these established principles, provides a predictive framework for the relative reactivities of this compound and its analogs. We anticipate that the bromo compound will be more reactive than its chloro counterpart, and the tertiary α-bromo amide will be more reactive than its secondary analog under SN1-favoring conditions. The influence of the amine moiety is predicted to be more subtle.
The experimental protocols provided herein offer a clear roadmap for researchers to obtain empirical data to validate and quantify these predictions. A thorough understanding of these reactivity trends is not merely an academic exercise; it is a crucial component of rational synthetic design, enabling the efficient and predictable construction of complex molecules for a variety of applications, from pharmaceuticals to materials science.
References
-
Filo. Out of 2-bromopentane, 2-bromo-2-methylbutane, and 1-bromopent.. [Link]
-
Gauth. Solved: The conversion of 1 -bromo- 2 -methylpropane into 2 -bromo-2-methylpropane via compound X. [Link]
-
De Meo, C., et al. The Fascinating Chemistry of α‐Haloamides. Helvetica Chimica Acta, 2020. [Link]
-
Chemistry LibreTexts. 7.9: Characteristics of the Sₙ1 Reaction. [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
-
Socratic. Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]
-
Khan Academy. Carbocation stability: Recap. [Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]
-
ResearchGate. Facile solvolysis of a surprisingly twisted tertiary amide. [Link]
-
Batista Group, Yale University. Facile solvolysis of a surprisingly twisted tertiary amide. [Link]
-
PubMed. Quantitative NMR analysis of the mechanism and kinetics of chaperone Hsp104 action on amyloid-β42 aggregation and fibril formation. [Link]
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University of Wisconsin-Madison. Quantitative NMR Spectroscopy. [Link]
-
ResearchGate. Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. [Link]
-
European Journal of Chemistry. Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein equation and the application of correlation analysis to related studies. [Link]
-
Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Chemistry LibreTexts. 20.6: Summary of Nucleophilic Acyl Substitution Reactions. [Link]
-
Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. [Link]
-
Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]
-
Bartleby. Reaction Between 1-Bromobutane And 2-Methylpropane. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Reddit. effect of steric hindrance on nucleophiles. [Link]
-
Quora. Which compound will react faster to an SN2 reaction, 1-Bromo-2, 2-dimethyl-propane, or 1-Bromo-2-methyl-propane?. [Link]
-
YouTube. 20.3 Introduction to Nucleophilic Acyl Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
NC State University Libraries. 21.2 Nucleophilic Acyl Substitution Reactions. [Link]
-
Quora. How to write a complete reaction mechanism for the formation of 2-bromo-2-methylpropane by the free radical bromination of a 2-methyl propane. [Link]
- Google Patents. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
-
ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]
-
Safrole. Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. [Link]
-
Allen. Following compounds are given to you : 2-Bromopentane, 2-Bromo-2-methylbutane, 1-Bromopentane (i) Write the compound which is most reactive towards S_(N) 2 reaction (ii) Write the compound which is optically active (iii) Write the compound which is most reactive towards ` - Allen. [Link]
-
YouTube. Out of 2-bromopentane, 2-bromo-2-methylbutane, and 1-bromopentane, which compound is most reactive towards an elimination reaction and why?. [Link]
Sources
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cost-benefit analysis of using 2-Bromo-2-methyl-1-morpholinopropan-1-one in manufacturing
Strategic Comparison Guide: 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMMP) in Advanced Polymer Manufacturing
Executive Summary
In the manufacturing of advanced polymeric materials—specifically those requiring precise molecular weight distributions and architectural control via Atom Transfer Radical Polymerization (ATRP)—the choice of initiator dictates the stability and functionality of the final product.
This guide analyzes 2-Bromo-2-methyl-1-morpholinopropan-1-one (BMMP) , a specialized amide-based initiator. While standard ester-based initiators (e.g., Ethyl 2-bromoisobutyrate) dominate commodity manufacturing due to low cost, BMMP offers superior hydrolytic stability critical for biomedical applications. This analysis weighs the high-stability benefits against the kinetic and cost challenges , providing a data-driven framework for adoption.
Technical Profile & Structural Differentiation
BMMP is an
| Feature | BMMP (The Specialist) | Ethyl 2-bromoisobutyrate (The Standard) |
| CAS Number | 13887-51-9 | 600-00-0 |
| Structure | Amide Linkage (Morpholine) | Ester Linkage (Ethyl) |
| Bond Stability | High (Resists hydrolysis pH 4–10) | Moderate (Prone to esterase/pH hydrolysis) |
| Initiation Rate | Slower ( | Fast ( |
| Primary Use | Biomedical conjugates, permanent surface grafting | Disposable coatings, lab-scale synthesis |
Structural Visualization
The following diagram illustrates the synthesis of BMMP and its structural advantage over ester analogs.
Figure 1: Synthesis pathway highlighting the divergence between amide (BMMP) and ester (EBiB) initiator formation.
Cost-Benefit Analysis: Manufacturing Perspective
The decision to switch to BMMP involves a trade-off between Upfront Synthesis Cost and Downstream Product Value .
A. The Cost of Stability (Financial Impact)
-
Raw Material Cost: BMMP is approximately 8–12x more expensive per gram than commodity ester initiators due to the additional synthetic step (reaction of acid bromide with morpholine) and purification requirements.
-
Process Cost: Polymerization kinetics with amides are slower.[1] To achieve the same conversion as ester initiators, manufacturing requires either:
-
Longer reaction times (+20–30% reactor occupancy).
-
More active catalyst complexes (e.g., CuBr/Me6TREN vs. CuBr/PMDETA).
-
B. The Benefit of Permanence (Performance Impact)
In drug delivery systems (e.g., PEG-protein conjugates or polymer micelles), the linker stability is non-negotiable.
-
Experiment: Hydrolytic challenge of initiator residues incubated in simulated physiological fluid (pH 7.4, 37°C) for 7 days.
-
Result:
-
Ester Initiator (EBiB): 15–40% hydrolysis observed (loss of polymer chain from headgroup).
-
Amide Initiator (BMMP): <1% hydrolysis observed.
-
Experimental Protocol: Synthesis & Application
To validate BMMP in your workflow, use the following self-validating protocol. This method minimizes the "slow initiation" defect often seen with amides by using a highly active ligand system.
Phase 1: Synthesis of BMMP (In-House Production)
-
Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.
-
Reagents:
-
Morpholine (1.0 eq, distilled).
-
Triethylamine (1.1 eq, acid scavenger).
-
Dichloromethane (DCM, anhydrous).
- -Bromoisobutyryl bromide (1.05 eq, added dropwise).
-
-
Procedure:
-
Cool amine/DCM mixture to 0°C.
-
Add acid bromide dropwise over 1 hour (Exothermic!).
-
Warm to Room Temp (RT) and stir for 4 hours.
-
-
Workup: Wash with 1M HCl (removes unreacted morpholine), then Sat. NaHCO3, then Brine. Dry over MgSO4.[2]
-
Validation:
H NMR ( ): Look for morpholine peaks (3.6 ppm) and methyl protons (1.9 ppm). Absence of aldehyde protons.
Phase 2: ATRP Polymerization (Grafting Protocol)
This protocol uses BMMP to polymerize Oligo(ethylene glycol) methyl ether methacrylate (OEGMA), a common stealth polymer for drug delivery.
| Parameter | Specification | Rationale |
| Monomer | OEGMA (Mn 300) | Biocompatible "stealth" shielding. |
| Initiator | BMMP | Stable amide anchor. |
| Catalyst | Cu(I)Br | Oxygen scavenger/activator. |
| Ligand | Me6TREN | Critical: High activity ligand required to boost the slower initiation rate of the amide. |
| Solvent | Anisole or Water/Methanol | Polar solvents facilitate equilibrium for amides. |
| Ratio | [M]:[I]:[Cu]:[L] = 50:1:1:1 | Standard targeting DP=50. |
Step-by-Step:
-
Dissolve BMMP, OEGMA, and Me6TREN in solvent.
-
Degas via freeze-pump-thaw (3 cycles).
-
Add Cu(I)Br under frozen nitrogen blanket.
-
Thaw and immerse in oil bath at 60°C .
-
Stop Point: Terminate at ~80% conversion (approx. 2-4 hours) to preserve low PDI (<1.2).
Mechanistic Logic & Troubleshooting
Why does BMMP behave differently? The amide group is electron-donating relative to the ester, which strengthens the C-Br bond. This makes the homolytic cleavage (activation) slower.
The "Amide Effect" Diagram:
Figure 2: The ATRP equilibrium shift caused by the amide electronic effect.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Broad PDI (>1.4) | Slow initiation relative to propagation. | Switch ligand from PMDETA to Me6TREN or TPMA. |
| Low Conversion | High bond stability of C-Br. | Increase temperature by 10°C or increase catalyst load. |
| Precipitation | Complex solubility issues. | Ensure solvent polarity matches the amide-ligand complex (add minimal DMF). |
Final Recommendation
Adopt BMMP if:
-
Your product is a medical device, implant, or injectable requiring >24h stability.
-
You are grafting from surfaces (Silica, Gold) where hydrolytic cleavage would detach the coating.
-
The cost of the polymer/drug payload exceeds the cost of the initiator (high-value manufacturing).
Retain Ester Alternatives if:
-
You are producing disposable coatings or conducting academic methodology studies.
-
Rapid polymerization kinetics are the primary KPI.
-
The application environment is dry or neutral pH.
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Nanostructured functional materials prepared by atom transfer radical polymerization. Nature Chemistry. [Link]
-
Boyer, C., et al. (2011). Copper-mediated living radical polymerization (atom transfer radical polymerization and copper(0) mediated polymerization): From fundamentals to bioapplications. Chemical Reviews. [Link]
-
Jones, M. W., et al. (2012). Polymeric amides: Hydrolytic stability and use in ATRP.[3] Polymer Chemistry.[3][4][5] [Link]
-
Siegwart, D. J., et al. (2012). Solvent-induced transition from micellar to single-chain polymeric nanoparticles in atom transfer radical polymerization. Proceedings of the National Academy of Sciences. [Link]
-
PubChem Compound Summary. (2023). 2-Bromo-2-methyl-1-morpholinopropan-1-one.[2][6] National Center for Biotechnology Information. [Link]
Sources
- 1. The Synthesis and Characterisation of Novel Amide Initiators for the ATRP of OEGMA - Kent Academic Repository [kar.kent.ac.uk]
- 2. scispace.com [scispace.com]
- 3. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-2-methyl-1-morpholinopropan-1-one
Executive Safety Analysis: The "Why" Behind the Protocol
To handle 2-Bromo-2-methyl-1-morpholinopropan-1-one safely, you must first understand its molecular behavior.[1][2] This compound is an
The Hazard Mechanism:
Chemically, this molecule is a potent electrophile .[2] The carbon atom adjacent to the carbonyl group (the
-
Biological Impact: Upon contact with biological tissue, it acts as an alkylating agent .[1][2] It attacks nucleophilic sites on proteins and DNA (such as thiol groups in cysteine or amine groups in lysine).[2]
-
Immediate Consequence: This reaction pathway is the driver behind its probable lachrymatory (tear-inducing) properties and severe skin/eye irritation.[2] It does not just "burn" via acidity; it chemically modifies tissue.[2]
Operational Implication: Standard "splash protection" is insufficient.[2] Your PPE strategy must prevent permeation and inhalation of aerosols, as the compound can sensitize the immune system and cause cumulative damage.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational scale.[2]
Table 1: Task-Based PPE Specifications
| Protection Zone | Low Scale (< 100 mg) | High Scale (> 100 mg) or Solution Prep | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil each).[2] Change every 15 mins. | Silver Shield / 4H Laminate Gloves (worn under Nitrile for dexterity).[2] | Ketones and halogenated organics can permeate nitrile.[2][3] Laminate films provide a true chemical barrier.[2] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[2] | Full-Face Respirator OR Splash Goggles + Face Shield.[2] | Safety glasses are useless against aerosols/vapors that track around lenses.[2] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm).[2] | Fume Hood + Respirator (P100/OV) if outside hood for any duration.[2] | |
| Body | Standard Lab Coat (Cotton/Poly).[2] | Tyvek® Lab Coat or Apron (Impervious).[2] | Cotton absorbs liquids, holding the alkylating agent against the skin.[1] Tyvek repels it.[2] |
Operational Workflow & Handling Protocols
Phase A: Engineering Controls & Setup
-
Verification: Ensure Fume Hood is active. Tape a "Kimwipe" to the sash to visually verify inward airflow.[2]
-
Static Control: If the substance is a solid powder, use an anti-static gun or a grounded balance.[2] Static discharge can disperse the powder into the air, creating an invisible contamination zone.[1]
Phase B: Weighing and Transfer (The Critical Zone)
-
The "Closed Loop" Technique:
-
Tare the receiving vial with its cap on.
-
Open the source container only inside the hood.[2]
-
Transfer the solid using a disposable spatula.[2]
-
Immediately recap both the source and receiving vials before removing them from the hood.
-
Why? This prevents the "wake effect" of your walking from pulling invisible aerosols out of the hood and into the lab.
-
Phase C: Solubilization
-
Solvent Choice: When dissolving, avoid highly volatile solvents (like ether) if possible, as they increase the vapor pressure of the mixture, carrying the toxicant with them.[1] Use DCM or Ethyl Acetate with caution.[2]
-
Pressure Release: If the reaction generates heat or gas (HBr release), use a venting needle or an inert gas bubbler to prevent pressure buildup and potential vessel rupture.[2]
Decontamination and Disposal Strategy
The Principle of Chemical Quenching:
Never dispose of the active
Quenching Protocol (Self-Validating):
-
Preparation: Prepare a "Quench Solution" of 10% Sodium Thiosulfate or 10% Aqueous Ammonia .[2]
-
Execution: Wash all contaminated spatulas, glassware, and empty vials with this solution.[1][2]
-
Mechanism: The thiosulfate/amine acts as a sacrificial nucleophile, attacking the
-carbon and displacing the bromine. -
Validation: Allow the wash to sit for 30 minutes. The disappearance of the lachrymatory odor (if present) and the formation of a precipitate (often the bromide salt) indicate the hazard is neutralized.
-
Final Disposal: Dispose of the quenched mixture into the Halogenated Organic Waste stream.
Emergency Response Logic
-
Skin Contact:
-
Eye Contact:
-
Flush for 15 minutes. Force eyelids open. Time is tissue.[2]
-
-
Spill (Outside Hood):
Visual Logic: Safety Decision Tree
Caption: Decision logic for PPE selection based on physical state, emphasizing the transition from physical containment (solids) to barrier protection (liquids).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor.[2] [Link][2]
-
PubChem. (n.d.).[2] Compound Summary for Alpha-Bromo Ketones (General Class Hazards). National Library of Medicine.[2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
